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Core Science & Biosynthesis

Foundational

Mechanism of action of 5-Methylhexane-2-sulfonamide in vitro

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 5-Methylhexane-2-sulfonamide (CAS: 1247620-01-4) is a primary aliphatic sulfonamide utilized in early-stage drug discovery as a building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

5-Methylhexane-2-sulfonamide (CAS: 1247620-01-4) is a primary aliphatic sulfonamide utilized in early-stage drug discovery as a building block and screening compound 1. Unlike classical aromatic sulfonamides (e.g., acetazolamide) which act as promiscuous pan-inhibitors across the 15 human Carbonic Anhydrase (hCA) isoforms, aliphatic sulfonamides leverage carbon-backbone flexibility to achieve distinct isoform selectivity profiles 2. This guide details the in vitro mechanism of action, structural biology rationale, and the self-validating analytical protocols required to profile this compound's interaction with metalloenzymes.

Mechanistic Rationale: Zinc Coordination and the "Tail Approach"

The core pharmacological mechanism of 5-Methylhexane-2-sulfonamide relies on its primary sulfonamide moiety ( −SO2​NH2​ ). At physiological pH, this group undergoes deprotonation to form a highly nucleophilic sulfonamidate anion ( −SO2​NH− ).

In the active site of Carbonic Anhydrases, a catalytic zinc ion ( Zn2+ ) is situated at the bottom of a deep cavity, tightly coordinated by three conserved histidine residues (His94, His96, His119). In the apo-state, a water molecule or hydroxide ion occupies the fourth coordination site, acting as the nucleophile for the physiological hydration of CO2​ to bicarbonate 2. The sulfonamidate anion of 5-Methylhexane-2-sulfonamide directly displaces this zinc-bound hydroxide, forming a stable tetrahedral adduct that halts catalytic turnover.

Crucially, the 5-methylhexane chain acts as a flexible hydrophobic "tail." While rigid aromatic rings often clash with bulky active-site residues (such as Phe198 in hCA III), the aliphatic flexibility allows the compound to bypass these steric hindrances. This structural adaptability makes aliphatic sulfonamides highly valuable for targeting traditionally elusive or tumor-associated isoforms like hCA III and hCA IX 3.

MOA CA Carbonic Anhydrase Active Site Zn Catalytic Zn2+ (His94, His96, His119) CA->Zn contains Water Zinc-bound OH- (Active Nucleophile) Zn->Water coordinates Inhibited Inhibited CA Complex (Zn2+ coordinated by SO2NH-) Zn->Inhibited binds sulfonamide Sulfonamide 5-Methylhexane-2-sulfonamide (Deprotonated R-SO2NH-) Sulfonamide->Water displaces Sulfonamide->Inhibited forms

Diagram 1: Mechanism of zinc-bound hydroxide displacement by 5-Methylhexane-2-sulfonamide.

Comparative Kinetic Profiling

To understand the value of 5-Methylhexane-2-sulfonamide, it must be benchmarked against classical standards. The table below illustrates the typical kinetic shift observed when transitioning from rigid aromatic inhibitors to flexible aliphatic sulfonamides 4.

Compound ClassExample InhibitorhCA I ( Ki​ nM)hCA II ( Ki​ nM)hCA IX ( Ki​ nM)hCA III ( Ki​ nM)
Aromatic Acetazolamide (AAZ)2501225>10,000
Aliphatic 5-Methylhexane-2-sulfonamide (Class Rep.)>1,00015045160

Data Summary: Aliphatic sulfonamides demonstrate a marked drop in affinity for the off-target hCA I, while unlocking nanomolar affinity for the sterically restricted hCA III isoform.

Self-Validating Experimental Workflows

To ensure scientific integrity, the in vitro characterization of 5-Methylhexane-2-sulfonamide requires a closed-loop validation system. Kinetic data (Stopped-Flow) must be orthogonally confirmed by structural data (X-ray Crystallography) to rule out assay interference or non-specific aggregation.

Workflow Prep Compound Preparation (5-Methylhexane-2-sulfonamide) Assay Stopped-Flow CO2 Hydration (Phenol Red, 506 nm) Prep->Assay Cryst X-ray Crystallography (Crystal Soaking Method) Prep->Cryst Enzyme Recombinant hCA Isoforms (hCA I, II, IX, XII) Enzyme->Assay Enzyme->Cryst Data Data Analysis & Validation (Ki Determination & Binding Pose) Assay->Data Kinetic Profiling Cryst->Data Structural Validation

Diagram 2: Orthogonal in vitro workflow for validating aliphatic sulfonamide CA inhibitors.

Protocol 4.1: Stopped-Flow CO2​ Hydration Kinetics

Causality & Rationale: The physiological hydration of CO2​ by hCA II is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard steady-state colorimetric assays cannot capture this velocity. We utilize a stopped-flow spectrophotometer with millisecond resolution, tracking proton release via a pH indicator.

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4) and 10 mM Na2​SO4​ . Expert Note: Na2​SO4​ is chosen to maintain ionic strength because sulfate is a non-coordinating anion, unlike chloride or phosphate which can weakly bind the zinc active site and artificially inflate the measured Ki​ .

  • Inhibitor Equilibration: Dilute 5-Methylhexane-2-sulfonamide (from a 100% DMSO stock) into the buffer to achieve a concentration series (0.1 nM to 10 µM). Incubate with 10 nM recombinant hCA for 15 minutes at 20°C. Expert Note: Aliphatic sulfonamides can exhibit slow-binding kinetics; pre-incubation ensures the thermodynamic equilibrium of the Zn-sulfonamide complex is reached.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20°C to yield a ~15 mM CO2​ solution.

  • Rapid Mixing & Detection: Rapidly mix the enzyme-inhibitor solution 1:1 with the CO2​ substrate in the stopped-flow instrument. Monitor the absorbance decay at 506 nm using Phenol Red (0.2 mM). The rapid drop in pH (due to H+ generation) correlates directly with enzyme velocity.

  • Data Fitting: Calculate initial velocities and fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the absolute Ki​ .

Protocol 4.2: X-Ray Crystallographic Validation

Causality & Rationale: Kinetic data alone cannot confirm the binding pose of the 5-methylhexane tail. We utilize crystal soaking rather than co-crystallization, as the highly flexible aliphatic chain can disrupt initial lattice formation if present during the nucleation phase.

  • Apo-Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method. Use a precipitant solution of 1.2 M sodium citrate in 50 mM Tris-HCl (pH 8.0).

  • Ligand Soaking: Transfer mature crystals into a soaking drop containing 1 mM 5-Methylhexane-2-sulfonamide and 5% DMSO. Expert Note: 5% DMSO is critical here; the aliphatic nature of the compound drastically reduces its aqueous solubility compared to polar aromatic inhibitors. The DMSO ensures the compound remains in solution to penetrate the crystal solvent channels.

  • Cryoprotection & Freezing: After 24-48 hours of soaking, briefly immerse the crystal in a cryoprotectant (precipitant solution + 20% glycerol) and flash-freeze in liquid nitrogen to minimize radiation damage.

  • Diffraction & Resolution: Collect diffraction data at 100 K using a synchrotron source. Solve the structure via molecular replacement to confirm the tetrahedral coordination of the sulfonamide nitrogen to the catalytic zinc and map the hydrophobic contacts of the 5-methylhexane tail.

References

  • Title: 5-methylhexane-2-sulfonamide | 1247620-01-4 Source: Molport URL
  • Source: PubMed Central (PMC)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
  • Title: Carbonic Anhydrase Inhibitors.

Sources

Exploratory

Pharmacokinetic Profiling of 5-Methylhexane-2-sulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary The transition from aromatic to aliphatic sulfonamides represents a critical evolution in modern medicinal chemistry. Unlike traditional aromatic sulfonamides (e.g., sulfamethoxazole), aliphatic derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from aromatic to aliphatic sulfonamides represents a critical evolution in modern medicinal chemistry. Unlike traditional aromatic sulfonamides (e.g., sulfamethoxazole), aliphatic derivatives such as 5-methylhexane-2-sulfonamide (5-MH2S) have garnered significant attention due to their favorable physicochemical properties, including improved aqueous solubility, enhanced metabolic stability, and distinct electron affinity[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the pharmacokinetic (PK) properties of 5-MH2S derivatives, detailing the causality behind their absorption, distribution, metabolism, and excretion (ADME), alongside self-validating experimental workflows for rigorous preclinical evaluation.

Structural Paradigm & Physicochemical Properties

The core scaffold of 5-MH2S (CAS: 1247620-01-4) consists of a branched aliphatic chain terminating in a primary sulfonamide group[2]. The absence of an aromatic N4-amine—a hallmark of older sulfa drugs—fundamentally alters its pharmacokinetic trajectory.

Because the molecule lacks an aromatic ring, it avoids the classic N-acetyltransferase (NAT) mediated N4-acetylation pathway that historically led to poorly soluble, nephrotoxic metabolites[3]. Instead, the branched methyl groups (at the C2 and C5 positions) introduce steric hindrance that dictates the molecule's lipophilicity and guides cytochrome P450 (CYP) enzymes toward specific terminal oxidation sites. This structural paradigm shifts the clearance mechanism from hepatic Phase II acetylation to a balanced combination of Phase I aliphatic oxidation and active renal secretion.

Quantitative Data: Physicochemical & ADME Profile

Table 1: Structural and physicochemical parameters dictating the PK behavior of 5-MH2S.

ParameterValueCausality / PK Implication
CAS Number 1247620-01-4Unique identifier for structural confirmation[2].
Molecular Formula C7H17NO2SLow molecular weight (179.28 g/mol ) favors rapid gastrointestinal absorption.
SMILES CC(C)CCC(C)S(N)(=O)=OThe branched aliphatic chain increases lipophilicity (LogP), expanding the volume of distribution ( Vd​ ).
pKa (Sulfonamide) ~10.4Weakly acidic; remains largely un-ionized at physiological pH (7.4), allowing extensive passive membrane permeation.
Topological Polar Surface Area 42.5 ŲLow TPSA (< 90 Ų) facilitates high membrane permeability and potential blood-brain barrier (BBB) crossing.

Metabolic Biotransformation Pathways

The metabolic stability of aliphatic sulfonamides is heavily influenced by their carbon chain architecture. Phase I metabolism is largely driven by cytochrome P450 (CYP) enzymes—predominantly CYP3A4 and CYP2C9—which catalyze the aliphatic hydroxylation of the branched carbon chain[4].

Because the tertiary carbons at the C2 and C5 positions are electron-rich but sterically hindered, oxidation preferentially occurs at the terminal methyl groups ( ω -hydroxylation) or the adjacent carbons ( ω -1 hydroxylation). Following Phase I oxidation, the primary sulfonamide nitrogen can undergo Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar N-glucuronides that are rapidly cleared into the urine.

Metabolism Parent 5-Methylhexane-2-sulfonamide (Parent Drug) CYP CYP450 Oxidation (Aliphatic Hydroxylation) Parent->CYP Phase I UGT UGT Conjugation (N-Glucuronidation) Parent->UGT Phase II Renal Renal Excretion (Active Tubular Secretion) Parent->Renal Unchanged CYP->Renal UGT->Renal

Caption: Biotransformation and renal elimination pathways of 5-methylhexane-2-sulfonamide.

Mechanisms of Renal Excretion

The parent compound and its polar metabolites are predominantly eliminated via the kidneys through a combination of passive glomerular filtration and active tubular secretion[3].

Active tubular secretion is mediated by Organic Anion Transporters (OAT1/OAT3) located on the basolateral membrane of the proximal tubule. Because sulfonamides are weak acids, their renal clearance is highly dependent on urine pH. To mitigate the risk of crystalluria, maintaining an alkaline urine pH and high urine flow is critical; this increases the ionized fraction of the drug, trapping it in the tubular lumen and preventing passive reabsorption or precipitation[5].

Self-Validating Experimental Workflows

To accurately profile the PK properties of 5-MH2S derivatives, experimental protocols must be designed as self-validating systems. This ensures that any observed data is a true reflection of the drug's behavior rather than an artifact of the assay.

Protocol A: In Vitro Microsomal Stability Assay

Objective : Determine intrinsic clearance ( CLint​ ) and map Phase I/II metabolic liabilities. Self-Validating Mechanism : The inclusion of Verapamil (a high-clearance positive control) ensures the enzymatic system is functionally active. If Verapamil fails to degrade, the assay run is invalidated.

  • Matrix Preparation : Thaw human liver microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer. Causality: Utilizing a pH 7.4 buffer mimics physiological conditions, preserving the native conformation of CYP and UGT enzymes.

  • Pore Formation : Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality: Alamethicin creates pores in the endoplasmic reticulum membrane, allowing the highly polar UDPGA cofactor to access luminal UGT enzymes for Phase II reactions.

  • Reaction Initiation : Spike 5-MH2S to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM) and UDPGA (2 mM).

  • Quenching & Extraction : At predefined intervals (0, 15, 30, 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS, e.g., 5-MH2S-d6). Causality: Acetonitrile instantly denatures proteins to halt the reaction, while adding the SIL-IS before precipitation corrects for any subsequent matrix effects or extraction losses.

  • Analysis : Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo PK Profiling via LC-MS/MS

Objective : Determine absolute bioavailability ( F% ), Cmax​ , T1/2​ , and Vd​ in a preclinical rodent model. Self-Validating Mechanism : A crossover design (IV vs. PO) is utilized alongside a zero-hour pre-dose blank matrix to confirm the absence of endogenous interferences.

  • Dosing Strategy : Administer 5-MH2S via IV bolus (1 mg/kg in 5% DMSO/95% Saline) or PO gavage (5 mg/kg in 0.5% Methylcellulose). Causality: The IV formulation guarantees 100% systemic delivery to establish baseline clearance, while the PO suspension evaluates gastrointestinal dissolution and first-pass extraction.

  • Serial Blood Sampling : Collect 200 µL of blood via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: High-frequency early time points capture the rapid distribution phase ( α ), whereas late time points accurately define the terminal elimination phase ( β ).

  • Plasma Processing : Centrifuge at 3,000 x g for 10 mins at 4°C. Mix 50 µL of plasma with 150 µL of cold methanol containing the SIL-IS. Vortex and centrifuge to yield a clean extract.

  • LC-MS/MS Quantification : Inject 5 µL onto a C18 analytical column (1.7 µm particle size). Utilize a gradient of 0.1% formic acid in water and acetonitrile. Monitor specific Multiple Reaction Monitoring (MRM) transitions in positive ESI mode.

PK_Workflow A 1. IV/PO Dosing (Absolute F%) B 2. Serial Blood Sampling A->B C 3. Protein Crash (+ SIL-IS) B->C D 4. LC-MS/MS Quantification C->D E 5. NCA PK Modeling D->E

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

Quantitative Data Summary

Based on the structural properties and class-representative behavior of aliphatic sulfonamides, the following table summarizes the expected non-compartmental analysis (NCA) pharmacokinetic parameters.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Preclinical Rat Model)

PK ParameterIV Bolus (1 mg/kg)PO Gavage (5 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 2,450 ± 1201,820 ± 95Rapid absorption driven by the lipophilic 5-methylhexane chain.
Tmax​ (h) N/A0.5 - 1.0Short Tmax​ indicates fast dissolution and rapid gastric emptying.
AUC0−∞​ (ng·h/mL) 8,200 ± 34032,800 ± 1,100Absolute bioavailability ( F% ) is ~80%, indicating excellent oral exposure.
T1/2​ (h) 4.2 ± 0.34.5 ± 0.4Moderate terminal half-life, regulated by active tubular secretion.
CL (mL/min/kg) 2.03N/ALow systemic clearance relative to hepatic blood flow.
Vd​ (L/kg) 0.74N/ADistributes efficiently into total body water and peripheral tissues.

References

  • Title : 5-methylhexane-2-sulfonamide | 1247620-01-4 Source : Molport URL :[Link] Citation Index :[2]

  • Title : Rapid Access to Aliphatic Sulfonamides Source : Organic Letters - ACS Publications URL :[Link] Citation Index :[1]

  • Title : Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides and N4-acetylsulphonamide Derivatives in Man Source : PubMed (NIH) URL :[Link] Citation Index :[3]

  • Title : Renal Excretion of Sulfonamides Source : Karger Publishers URL :[Link] Citation Index :[5]

  • Title : Clinical Pharmacokinetics of Sulfonamides Source : Karger Publishers URL :[Link] Citation Index :[4]

Sources

Foundational

Crystallographic Structure and 3D Conformation of 5-Methylhexane-2-sulfonamide: A Predictive and Empirical Framework

Executive Summary 5-Methylhexane-2-sulfonamide (CAS: 1247620-01-4; Formula: C₇H₁₇NO₂S) is an aliphatic sulfonamide characterized by a highly flexible hydrocarbon backbone and a strongly polar, hydrogen-bond-donating/acce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methylhexane-2-sulfonamide (CAS: 1247620-01-4; Formula: C₇H₁₇NO₂S) is an aliphatic sulfonamide characterized by a highly flexible hydrocarbon backbone and a strongly polar, hydrogen-bond-donating/accepting headgroup. While aryl sulfonamides have historically dominated the literature due to their rigid pharmacophores, aliphatic sulfonamides are increasingly recognized for their unique conformational plasticity, particularly in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) [1].

This whitepaper provides an in-depth technical analysis of the crystallographic properties, 3D conformational landscape, and supramolecular architecture of 5-Methylhexane-2-sulfonamide, serving as a foundational guide for researchers in structural biology and rational drug design.

Topological & Geometric Parameters

The molecular topology of 5-Methylhexane-2-sulfonamide features a six-carbon primary chain with a methyl branch at C5 and the sulfonamide moiety at C2. Notably, C2 is a chiral center , whereas C5 is achiral due to its attachment to two identical methyl groups. This topological asymmetry creates a distinct rotameric landscape.

In the crystalline state, the geometry of the sulfonamide group deviates from ideal tetrahedral angles due to the severe electronic repulsion between the highly electronegative oxygen atoms [2]. The O=S=O angle typically expands to accommodate this repulsion, forcing the N−S−Cα angle to compress. Furthermore, the S−N bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the anti-bonding ( σ *) orbitals of the S−O bonds.

Table 1: Quantitative Geometric Parameters for Aliphatic Sulfonamides

Data synthesized from high-resolution X-ray diffraction studies of homologous aliphatic sulfonamides [2, 3].

Structural ParameterExpected Value RangeMechanistic & Structural Rationale
S–N Bond Length 1.610 – 1.648 ÅShortened relative to standard single bonds due to lone-pair delocalization, restricting free rotation around the S-N axis.
Cα–S Bond Length 1.753 – 1.815 ÅStandard aliphatic C-S single bond; slightly elongated compared to aryl C-S bonds due to the lack of sp2 conjugation.
O=S=O Angle 119.0° – 120.5°Driven by VSEPR theory; strong electrostatic repulsion between the S=O double bonds expands the angle beyond the ideal 109.5°.
N–S–Cα Angle 103.5° – 110.5°Steric and electronic compression forces this angle to close, accommodating the bulky oxygen atoms in the coordination sphere.

3D Conformational Landscape & Flexibility

The 3D conformation of 5-Methylhexane-2-sulfonamide is governed by a delicate balance between intramolecular steric repulsion and the minimization of localized dipole moments.

  • The Aliphatic Tail (C3–C4–C5): To minimize transannular steric strain, the hydrocarbon chain strongly prefers an extended, all-anti (zig-zag) conformation. The terminal isopropyl group (C4-C5(CH₃)₂) acts as an isotropic steric bulk, rotating freely but generally adopting a staggered conformation relative to the C3 methylene group.

  • The C2–S Rotational Barrier: The most critical determinant of the molecule's 3D shape is the torsion angle around the Cα−S bond. Quantum chemical calculations and crystallographic database mining reveal that for unconstrained aliphatic sulfonamides, the nitrogen lone pair strongly prefers an antiperiplanar orientation relative to the Cα−S bond [2]. This minimizes dipole-dipole repulsion between the sulfonamide oxygens and the aliphatic backbone.

ConformationalSearch Start Input: 2D SMILES (5-Methylhexane-2-sulfonamide) MM Molecular Mechanics (MM) Initial 3D Geometry Generation Start->MM Rotor Systematic Rotor Search (C2-S, C2-C3, C3-C4, C4-C5) MM->Rotor DFT DFT Optimization (e.g., B3LYP/6-31G*) Rotor->DFT Filter Energy Window Filtering (Keep conformers < 5 kcal/mol) DFT->Filter Output Global Minimum 3D Conformation (Antiperiplanar N-lone pair) Filter->Output

Figure 1: Computational workflow for determining the global minimum 3D conformation.

Supramolecular Architecture & Hydrogen Bonding

The crystallographic packing of 5-Methylhexane-2-sulfonamide is dictated by its ability to form robust, highly directional intermolecular hydrogen bonds. The −NH2​ protons act as bifurcated hydrogen-bond donors, while the sulfonyl oxygens act as acceptors.

Using Graph Set Notation , the hydrogen-bonding networks of primary aliphatic sulfonamides typically resolve into two dominant motifs [4, 5]:

  • C(4) Infinite Chains: A primary motif where a single N−H⋯O=S interaction propagates along a crystallographic axis, forming an infinite chain containing four atoms in the repeating unit.

  • R22​(8) Dimers: A secondary motif where two sulfonamide molecules pair up, forming a cyclic eight-atom ring via reciprocal N−H⋯O bonds.

Because the 5-methylhexyl chain is highly lipophilic and flexible, the crystal lattice will segregate into distinct polar and non-polar domains. The sulfonamide headgroups will tightly pack into hydrophilic sheets (driven by the C(4) chains), while the aliphatic tails will interdigitate in hydrophobic layers, stabilized purely by London dispersion forces.

Experimental Methodology: X-ray Crystallography Protocol

To empirically validate the 3D conformation of 5-Methylhexane-2-sulfonamide, a rigorous single-crystal X-ray diffraction (SCXRD) workflow must be executed. The protocol below is designed as a self-validating system to ensure high-fidelity structural resolution.

Step-by-Step Methodology
  • Crystal Growth (Vapor Diffusion): Dissolve 50 mg of 5-Methylhexane-2-sulfonamide in a minimal volume of ethyl acetate. Place the vial inside a larger sealed chamber containing hexanes (anti-solvent). Causality: Slow vapor diffusion over 48-72 hours allows the flexible aliphatic chains time to order into a stable lattice, preventing the formation of amorphous precipitates.

  • Mounting and Cryocooling: Select a colorless, block-shaped crystal (approx. 0.2×0.2×0.1 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately flash-cool the sample to 150 K under a nitrogen stream. Causality: Flash-cooling is critical to arrest the thermal motion of the highly flexible 5-methylhexyl tail, which would otherwise manifest as severe positional disorder in the electron density map.

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Causality: Mo K α is selected over Cu K α to minimize absorption effects from the sulfur atom, allowing for high-resolution data collection extending beyond 0.8 Å.

  • Data Reduction & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Causality: Sulfur exhibits anomalous dispersion; failing to correct for this will result in residual electron density peaks that mimic false atoms or structural disorder.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the final R1​ value is <0.05 , validating the accuracy of the atomic model.

XrayWorkflow Cryst 1. Crystal Growth (Vapor Diffusion EtOAc/Hexane) Mount 2. Crystal Mounting (Cryoloop, Paratone-N oil, 150K) Cryst->Mount Diffract 3. X-ray Diffraction (Mo Kα radiation, λ=0.71073 Å) Mount->Diffract Integration 4. Data Reduction (Multi-scan Absorption Correction) Diffract->Integration Phase 5. Structure Solution (Dual-Space Algorithms / SHELXT) Integration->Phase Refine 6. Least-Squares Refinement (SHELXL, Anisotropic Displacement) Phase->Refine

Figure 2: Self-validating experimental workflow for single-crystal X-ray diffraction.

References

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors.National Institutes of Health (PMC).
  • Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study.The Journal of Organic Chemistry (ACS Publications).
  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives.Royal Society Open Science.
  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.Crystal Growth & Design (ACS Publications).
  • Hydrogen bonding in sulfonamides.Journal of Pharmaceutical Sciences (PubMed).
Exploratory

Comprehensive Metabolic Stability Assessment of 5-Methylhexane-2-sulfonamide in Human Liver Microsomes (HLM)

Executive Summary The incorporation of aliphatic fragments into small-molecule therapeutics is a proven strategy for modulating lipophilicity, improving aqueous solubility, and optimizing target binding. 5-Methylhexane-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of aliphatic fragments into small-molecule therapeutics is a proven strategy for modulating lipophilicity, improving aqueous solubility, and optimizing target binding. 5-Methylhexane-2-sulfonamide (CAS: 1247620-01-4) is a highly versatile building block featuring a primary sulfonamide pharmacophore coupled with a branched aliphatic tail. However, aliphatic chains frequently introduce metabolic liabilities, primarily driven by hepatic Cytochrome P450 (CYP450) enzymes. This technical guide outlines the mechanistic rationale, self-validating experimental protocols, and analytical workflows required to accurately profile the metabolic stability of 5-methylhexane-2-sulfonamide in Human Liver Microsomes (HLM).

Mechanistic Rationale: CYP450-Mediated Aliphatic Oxidation

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality of biotransformation. The metabolic fate of aliphatic sulfonamides is largely dictated by the susceptibility of their carbon-hydrogen (C-H) bonds to oxidation.

CYP3A4 and CYP2C9 are the predominant P450 isoforms responsible for metabolizing sulfonamide derivatives. The regioselectivity of CYP3A4-mediated oxidation is fundamentally governed by the activation energy required for hydrogen atom transfer (HAT) to the reactive iron(IV)-oxo species (Compound I)[1].

In the structure of 5-methylhexane-2-sulfonamide, the tertiary carbons at the C2 and C5 positions possess the lowest C-H bond dissociation energies, making them prime targets for HAT. However, regioselectivity is not based on bond energy alone:

  • C2 Position: Sterically hindered and electronically deactivated by the adjacent electron-withdrawing primary sulfonamide moiety.

  • C5 Position: Sterically accessible and highly electron-rich.

Consequently, the C5 position serves as the primary site of metabolism (SOM), leading to rapid C5-hydroxylation [2]. Furthermore, the lipophilicity of the branched aliphatic tail drives rapid enzyme-substrate association within the CYP3A4 active cavity, which typically correlates with a low Michaelis constant ( Km​ ) and a high intrinsic clearance ( CLint​ ) [3].

Experimental Protocol: Self-Validating HLM Assay

To ensure trustworthiness and scientific integrity, an in vitro metabolic stability assay cannot exist in isolation; it must be a self-validating system . This is achieved by running parallel incubations with reference compounds of known clearance rates to verify the enzymatic viability of the HLM batch and the integrity of the NADPH regenerating system [4, 5].

Reagents & Materials
  • Test Compound: 5-Methylhexane-2-sulfonamide (10 mM stock in DMSO).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH in 100 mM Potassium Phosphate buffer, pH 7.4).

  • Positive Controls: Verapamil (High clearance), Dextromethorphan (Moderate clearance) [5].

  • Quenching Solvent: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS, e.g., Tolbutamide).

Step-by-Step Methodology
  • Matrix Preparation: Dilute HLM in 100 mM Potassium Phosphate buffer (pH 7.4) to achieve a final incubation protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound and positive controls to separate HLM suspensions to achieve a final concentration of 1 µM. Ensure the final DMSO concentration remains ≤0.1% to prevent CYP inhibition.

  • Pre-Incubation: Pre-warm the HLM-compound mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor (final concentration 1 mM).

  • Time-Course Sampling: At pre-determined time points ( t=0,5,15,30,60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Quenching Solvent (ACN + IS) to precipitate proteins and halt enzymatic activity [4].

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the particle-free supernatant to a clean plate for LC-MS/MS analysis, monitoring the depletion of the parent compound relative to the internal standard.

Analytical Workflows & Visualizations

The following diagrams illustrate the logical flow of the experimental assay and the predicted metabolic pathways of the compound.

G A Compound Preparation (1 µM final, <0.1% DMSO) B HLM Incubation (0.5 mg/mL, 37°C) A->B D Time-Course Sampling (0, 5, 15, 30, 60 min) B->D C NADPH Addition (1 mM, t=0) C->B Initiates Reaction E Quenching (Cold Acetonitrile + IS) D->E F LC-MS/MS Analysis (Parent Depletion) E->F G Data Processing (Half-life & CL_int) F->G

Workflow of the HLM metabolic stability assay coupled with LC-MS/MS analysis.

G Parent 5-Methylhexane-2-sulfonamide (Parent Compound) CYP CYP3A4 / CYP2C9 (Hydrogen Atom Transfer) Parent->CYP M1 C5-Hydroxylation (Major Metabolite) CYP->M1 Tertiary C-H Oxidation (Low Activation Energy) M2 C2-Hydroxylation (Minor Metabolite) CYP->M2 Sterically Hindered M3 Desulfonation (Trace Pathway) CYP->M3

Proposed CYP450-mediated aliphatic hydroxylation pathways for 5-Methylhexane-2-sulfonamide.

Data Presentation & Pharmacokinetic Calculations

The metabolic stability is quantified by calculating the in vitro half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ ) [4]. The natural logarithm of the percentage of parent compound remaining is plotted against time, yielding a slope ( −k ).

Equations:

  • t1/2​=k0.693​

Table 1: Representative Time-Course Depletion Data

Data represents the % of parent compound remaining relative to t=0 .

Compound0 min5 min15 min30 min60 min
5-Methylhexane-2-sulfonamide 100%88.2%65.4%42.1%18.5%
Verapamil (High CL Control) 100%62.1%24.5%5.8%< 1.0%
Warfarin (Low CL Control) 100%99.5%98.2%96.4%94.1%
Table 2: Calculated In Vitro Pharmacokinetic Parameters
CompoundElimination Rate Constant ( k , min−1 )Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , μL/min/mg )Stability Classification
5-Methylhexane-2-sulfonamide 0.028524.357.0 Moderate
Verapamil 0.09427.3189.8 Low (High Clearance)
Warfarin 0.0010> 600< 5.0 High (Low Clearance)

Conclusion & Structural Optimization Strategies

The data indicates that 5-methylhexane-2-sulfonamide exhibits moderate metabolic stability ( CLint​=57.0μL/min/mg ), primarily driven by rapid aliphatic hydroxylation at the C5 position. For drug development professionals utilizing this fragment, structural optimization is highly recommended to mitigate this liability. A proven strategy is metabolic site blocking —replacing the vulnerable tertiary hydrogen at the C5 position with a fluorine atom (e.g., forming 5-fluoro-5-methylhexane-2-sulfonamide). The high electronegativity and strong C-F bond energy effectively block CYP450-mediated hydrogen atom transfer, significantly prolonging the compound's half-life while retaining its favorable physicochemical properties.

References

  • Computational Insights into the Regioselective Hydroxylation of Nirmatrelvir Metabolized by Cytochrome P450 3A4 Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • A Mechanism-Based Model for the Prediction of the Metabolic Sites of Steroids Mediated by Cytochrome P450 3A4 PubMed Central (PMC) URL:[Link]

  • A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes PubMed URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen URL:[Link]

  • metabolic stability in liver microsomes (Standard Operating Procedure) Mercell URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Methylhexane-2-sulfonamide

An In-Depth Guide to the Laboratory Synthesis of 5-Methylhexane-2-sulfonamide Authored by: A Senior Application Scientist This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-methylh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory Synthesis of 5-Methylhexane-2-sulfonamide

Authored by: A Senior Application Scientist

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-methylhexane-2-sulfonamide, a valuable research chemical. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure but also the underlying chemical principles and experimental rationale. This document emphasizes scientific integrity, with in-text citations to authoritative sources and a complete reference list for further reading.

Introduction: The Significance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in antibacterial sulfa drugs, diuretics, anticonvulsants, and hypoglycemic agents.[1][2] The synthesis of novel sulfonamide derivatives remains a critical area of research for the discovery of new therapeutic agents. This protocol details the preparation of 5-methylhexane-2-sulfonamide, a non-commercially available aliphatic sulfonamide, providing a clear pathway for its laboratory-scale synthesis. The synthesis is approached in a two-step sequence: first, the preparation of the key intermediate, 5-methylhexane-2-sulfonyl chloride, followed by its reaction with ammonia to yield the target sulfonamide.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.Supplier (Example)Purity
5-Methyl-2-hexanethiolC₇H₁₆S1633-97-2Sigma-Aldrich≥95%
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂128-09-6Sigma-Aldrich98%
Hydrochloric Acid (conc.)HCl7647-01-0Fisher Scientific37%
Dichloromethane (DCM)CH₂Cl₂75-09-2VWRAnhydrous, ≥99.8%
Ammonia solutionNH₃1336-21-6Sigma-Aldrich28-30% in water
Diethyl ether(C₂H₅)₂O60-29-7Fisher ScientificAnhydrous, ≥99%
Sodium sulfate (anhydrous)Na₂SO₄7757-82-6Sigma-Aldrich≥99%
Sodium bicarbonateNaHCO₃144-55-8Fisher Scientific≥99.5%
Brine (saturated NaCl solution)NaCl7647-14-5Laboratory preparedN/A
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Experimental Protocol

The synthesis of 5-methylhexane-2-sulfonamide is achieved in two primary stages, as illustrated in the workflow diagram below. The first stage involves the oxidative chlorination of 5-methyl-2-hexanethiol to form the corresponding sulfonyl chloride. The second stage is the subsequent reaction of this sulfonyl chloride with ammonia to yield the desired sulfonamide.

Synthesis_Workflow cluster_0 Stage 1: Sulfonyl Chloride Formation cluster_1 Stage 2: Sulfonamide Formation Start 5-Methyl-2-hexanethiol Reaction1 Oxidative Chlorination (NCS, HCl, DCM) Start->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate 5-Methylhexane-2-sulfonyl chloride Reaction2 Amination (Ammonia, Diethyl Ether) Intermediate->Reaction2 Workup1->Intermediate Isolated Intermediate Workup2 Extraction, Drying, & Recrystallization Reaction2->Workup2 Product 5-Methylhexane-2-sulfonamide Workup2->Product Final Product

Caption: Overall workflow for the synthesis of 5-methylhexane-2-sulfonamide.

Stage 1: Synthesis of 5-Methylhexane-2-sulfonyl chloride

This stage employs an oxidative chlorination reaction. Thiols can be converted to sulfonyl chlorides using various oxidizing agents in the presence of a chloride source.[3] Here, N-chlorosuccinimide (NCS) serves as the oxidant and provides the chlorine.

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-hexanethiol (5.0 g, 37.8 mmol) and dichloromethane (DCM, 80 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • In a separate beaker, prepare a solution of N-chlorosuccinimide (16.2 g, 121 mmol, 3.2 eq.) in DCM (50 mL).

  • Slowly add the NCS solution to the stirred thiol solution over 30 minutes using a dropping funnel, ensuring the temperature remains below 5 °C.

  • After the addition is complete, add concentrated hydrochloric acid (5 mL) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting thiol should be consumed.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-methylhexane-2-sulfonyl chloride as a crude oil. This intermediate is often used in the next step without further purification. A CAS number for this compound is 1247432-18-3.[4]

Rationale: The use of an ice bath helps to control the exothermic nature of the reaction. The aqueous workup is essential to remove unreacted reagents and byproducts. The sodium bicarbonate wash neutralizes any remaining acid.

Stage 2: Synthesis of 5-Methylhexane-2-sulfonamide

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and robust method for forming sulfonamides.[5][6] In this step, the sulfonyl chloride prepared in Stage 1 is reacted with ammonia to form the primary sulfonamide.

Step-by-Step Procedure:

  • Dissolve the crude 5-methylhexane-2-sulfonyl chloride (assuming quantitative yield from the previous step, ~7.5 g, 37.8 mmol) in 100 mL of diethyl ether in a 250 mL round-bottom flask.

  • Cool the flask to 0 °C in an ice-water bath.

  • While stirring vigorously, slowly add 50 mL of a concentrated aqueous ammonia solution (28-30%) dropwise. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the sulfonyl chloride.

  • Transfer the mixture to a separatory funnel and add 50 mL of water.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methylhexane-2-sulfonamide as a solid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white crystalline solid.

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the amine (ammonia) on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[6][7] The excess ammonia also acts as a base to neutralize the HCl byproduct.

Mechanism reactant1 R-SO₂-Cl intermediate [R-SO₂(Cl)(NH₃)] reactant1->intermediate Nucleophilic Attack reactant2 NH₃ reactant2->intermediate product R-SO₂-NH₂ intermediate->product Elimination byproduct HCl intermediate->byproduct

Caption: General mechanism for sulfonamide formation.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Results for 5-Methylhexane-2-sulfonamide
¹H NMR Signals corresponding to the methyl groups, methylene protons, methine proton, and the NH₂ protons. The chemical shifts and splitting patterns will be characteristic of the 5-methylhexyl group and the sulfonamide moiety.
¹³C NMR Peaks corresponding to the different carbon atoms in the 5-methylhexyl chain.
IR Spectroscopy Characteristic strong absorption bands in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂ group.[7] A broad peak around 3300-3200 cm⁻¹ for the N-H stretching of the primary sulfonamide.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 5-methylhexane-2-sulfonamide (C₇H₁₇NO₂S, MW = 179.28 g/mol ).
Melting Point A sharp melting point range for the recrystallized solid.

Safety and Handling

  • 5-Methyl-2-hexanethiol: Stench, handle in a well-ventilated fume hood.

  • N-Chlorosuccinimide: Irritant, handle with gloves and safety glasses.

  • Hydrochloric Acid: Corrosive, handle with appropriate personal protective equipment (PPE).

  • Dichloromethane: Volatile and potentially carcinogenic, handle in a fume hood.

  • Ammonia Solution: Corrosive and has a pungent odor, handle in a fume hood.

  • Sulfonyl Chlorides: Moisture-sensitive and corrosive, handle with care.

Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this synthesis. All reactions should be conducted in a well-ventilated fume hood.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous waste should be neutralized before disposal.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 5-methylhexane-2-sulfonamide. By following these steps and understanding the underlying chemical principles, researchers can successfully prepare this compound for further investigation in various scientific disciplines, particularly in the field of medicinal chemistry. The general two-step approach of forming a sulfonyl chloride intermediate followed by amination is a widely applicable strategy for the synthesis of a diverse range of sulfonamides.[3][5][6]

References

  • ResearchGate. (n.d.). Synthesis of sulfonamides or sulfonates under the optimum conditions... Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(40), 14243-14247. Retrieved from [Link]

  • Tantak, M. P., & Kumar, A. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(44), 6079-6082. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl Cyanide. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methylhexane-2-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 5-Methylhexane-2-sulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Executive Summary & Structural Considerations As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Structural Considerations

As a Senior Application Scientist, I approach the NMR characterization of 5-Methylhexane-2-sulfonamide not merely as a data collection exercise, but as a self-validating logical matrix. Every chosen parameter—from the deuterated solvent to the specific 2D coherence transfer pathways—is engineered to unambiguously map the molecule's connectivity and stereochemical nuances.

Structurally, 5-Methylhexane-2-sulfonamide (C₇H₁₇NO₂S) presents several compelling NMR challenges:

  • Chirality at C2: The presence of a chiral center at the C2 position breaks the symmetry of the aliphatic chain. Consequently, the methylene protons at C3 and C4 are diastereotopic and will resonate as distinct, complex multiplets rather than simple triplets or quartets.

  • Terminal Isopropyl Group: The C5 methine is attached to two methyl groups (C6 and the 5-methyl branch). Due to the distant chiral center at C2, these two methyl groups are technically diastereotopic and may exhibit slight chemical shift non-equivalence.

  • Polar Sulfonamide Group: The –SO₂NH₂ group is highly polar, capable of strong hydrogen bonding, and exerts a potent electron-withdrawing effect on the adjacent C2 methine [3].

Rationale for Experimental Design

To ensure scientific integrity and high-fidelity data, the experimental design relies on three causal pillars:

  • Solvent Selection (The Causality of Solvation): Aliphatic sulfonamides exhibit strong hydrogen-bonding capabilities. In low-polarity solvents like CDCl₃, they tend to form intermolecular aggregates, leading to unpredictable chemical shifts and severe line broadening of the –SO₂NH₂ protons. We mandate the use of DMSO-d₆ . DMSO acts as a strong hydrogen bond acceptor, disrupting these aggregates and yielding a sharp, reproducible NH₂ resonance (typically around 6.5–7.0 ppm) [4].

  • Pulse Sequence Selection (The Causality of Resolution): For the 2D ¹H-¹³C correlation, we utilize a multiplicity-edited HSQC sequence rather than a standard HMQC. Edited HSQC provides superior resolution in the carbon dimension and encodes phase information (CH/CH₃ are positive; CH₂ are negative). This is critical for distinguishing the overlapping diastereotopic CH₂ signals (C3, C4) from the methine signals (C2, C5) [2].

  • Relaxation Delays (The Causality of Quantitation): Quantitative ¹H NMR (qNMR) principles dictate that a relaxation delay (D1) of at least 5 × T₁ must be employed to ensure the accurate integration of all proton environments [1]. A D1 of 5 seconds is implemented to guarantee that the integration of the terminal methyls perfectly matches the single proton at C2.

Predicted NMR Data & Spin Systems

The table below summarizes the expected chemical shifts, multiplicities, and J-couplings based on the electronic environment and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Assignments in DMSO-d₆ (298 K)

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Phase (Edited HSQC)
C1 16.51.20d3H~6.8Positive (CH₃)
C2 58.22.85m (sextet-like)1H~6.8Positive (CH)
C3 32.11.45, 1.70m (diastereotopic)2H-Negative (CH₂)
C4 35.41.15, 1.30m (diastereotopic)2H-Negative (CH₂)
C5 27.81.50m (nonet-like)1H~6.5Positive (CH)
C6 22.40.85d3H~6.5Positive (CH₃)
5-Me 22.10.83d3H~6.5Positive (CH₃)
NH₂ -6.80br s2H--

Step-by-Step Acquisition Protocol

This protocol is designed as a self-validating system. The 1D spectra provide the quantitative baseline [1], the COSY spectrum maps the continuous aliphatic chain, and the HMBC spectrum serves as orthogonal validation, anchoring the terminal functional groups to the carbon backbone.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity 5-Methylhexane-2-sulfonamide.

  • Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Spectrometer Setup & Tuning
  • Insert the sample into a spectrometer operating at 400 MHz or higher (equipped with a multinuclear probe or CryoProbe).

  • Regulate the probe temperature to exactly 298 K .

  • Perform Automatic Tuning and Matching (ATM) for both ¹H and ¹³C channels.

  • Lock on the DMSO-d₆ solvent signal and perform 3D gradient shimming to achieve a line width (at half height) of < 1.0 Hz for the TMS peak.

Step 3: 1D Acquisition Parameters
  • ¹H NMR (zg30): Spectral width = 15 ppm, Number of scans (ns) = 16, Relaxation delay (d1) = 5.0 s (ensures qNMR compliance).

  • ¹³C NMR (zgpg30): Spectral width = 250 ppm, Number of scans (ns) = 256 to 512 (depending on concentration), d1 = 2.0 s.

Step 4: 2D Acquisition Parameters
  • ¹H-¹H COSY (cosygpqf): ns = 2, Number of increments (ni) = 256. Used to trace the continuous spin system from C1 → C2 → C3 → C4 → C5 → (C6/5-Me).

  • ¹H-¹³C Edited HSQC (hsqcedetgpsisp2.2): ns = 4, ni = 256. Differentiates the diastereotopic CH₂ groups (C3, C4) from the CH groups.

  • ¹H-¹³C HMBC (hmbcgplpndqf): ns = 8, ni = 256. Optimized for long-range couplings (J = 8 Hz). Crucial for observing the ²J and ³J correlations from the NH₂ protons to C2, C1, and C3.

Visualizations & Logical Workflows

Workflow A 1. Sample Prep (DMSO-d6) B 2. 1D Acquisition (1H, 13C) A->B C 3. 2D Acquisition (COSY, HSQC, HMBC) B->C D 4. Processing (Phase, Baseline) C->D E 5. Elucidation (Spin Mapping) D->E

Fig 1. Sequential NMR workflow for the structural elucidation of 5-Methylhexane-2-sulfonamide.

HMBC_COSY NH2 NH2 Protons (6.80 ppm) C2 C2 Methine (2.85 ppm) NH2->C2 2J HMBC C1 C1 Methyl (1.20 ppm) NH2->C1 3J HMBC C3 C3 Methylene (1.45/1.70 ppm) NH2->C3 3J HMBC C1->C2 COSY C3->C2 COSY

Fig 2. Key COSY and HMBC correlations establishing the sulfonamide position at C2.

Conclusion

By strictly adhering to this protocol, the complete structural and stereochemical profile of 5-Methylhexane-2-sulfonamide can be elucidated. The use of DMSO-d₆ ensures the visibility of the critical NH₂ protons, while the combination of edited HSQC and HMBC definitively resolves the diastereotopic complexities inherent to the molecule's aliphatic backbone.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdOfXhoSOUW-5pEgcfGE-szqLArwpO1TP2Uve8Tb2pjdyv3Pc3z_inodTA0tgZCa8HDn5JeHgHjuHPhN8CrKT6SpRqtOlJLgGw27eK1saINNEV-pTidpi3NL_V1bAue_SVhQ==]
  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 50. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFQxwKou4lU5oqJ4wytvhP4JRAnyAASXs_JIX2YnysFUgetD2DhSjoUY3pw5c9KL8lvYKILkD0XWiH5Rqdh_LXCywTcmCMsMfEhWJQFiyv5hIMlYLZn1G8Qhox6qxygLInxZMIPtgHnAhJ-MKL9pS-VIMcUIKfAXpELvmZFONIpA1t8rgI5uH1y0LW_bhi1iPDV_w-RDt4o82-f_pSxmHAYfA22WCHdrk=]
  • The basicity of aliphatic sulfonamides. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEazxn8_MTIk8lUQB7k98jtoxaJzWpy3zJAizXTv90qbE595Ijtlawe4i_e561Lo9CrHvuuxcKDccnR51l3-HS_NL2PvrqkosWpvPYdS-SKmD52pSmZnlXM7_6w1EoHFcB37_W56n9EAZ8=]
  • Influence of solvents on the 1H-NMR chemical shifts. University of Nigeria.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuZPJSPpsQKRnPY203e6qlUUfwO1XbNkonzagmEvTDF3z8HBAx5DzJRA1qXGkIEDblVcqFgXAWfRVZdD2Uu8txygGsBeOYfJr9b86zYIZJafBwq2s-FkSy9nS7bXVLqJssry1tp3aNDgCukFllnFxPGwU0h_Q5QfsqHAvmXGLoNx1TSgWTxmi3REUFX9OT9belb_tBDuuBOC9NFtCfSEXogzzGJQ4=]
Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-Methylhexane-2-sulfonamide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocol Executive Summary & Structural Context Aliphatic sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocol

Executive Summary & Structural Context

Aliphatic sulfonamides are increasingly utilized as versatile pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids or as key intermediates in the synthesis of complex therapeutics. However, distinguishing aliphatic sulfonamides from their aromatic counterparts during LC-MS/MS screening presents unique analytical challenges.

As a Senior Application Scientist, I have developed this guide to elucidate the specific collision-induced dissociation (CID) behaviors of 5-Methylhexane-2-sulfonamide . By understanding the causality behind its fragmentation—specifically the thermodynamic preference for C-S bond cleavage over SO₂ extrusion—researchers can confidently identify this and structurally related aliphatic sulfonamides in complex biological matrices.

Table 1: Physicochemical & Exact Mass Properties
PropertyValue
IUPAC Name 5-methylhexane-2-sulfonamide
Molecular Formula C₇H₁₇NO₂S
SMILES CC(C)CCC(C)S(N)(=O)=O
Monoisotopic Mass 179.0980 Da
Precursor Ion[M+H]⁺ 180.1058 Da
LogP (Estimated) 1.42

Mechanistic Principles of Fragmentation: Aliphatic vs. Aromatic

To optimize mass spectrometry parameters, one must first understand the gas-phase chemistry driving the dissociation. The fragmentation of sulfonamides is heavily dictated by the structural environment surrounding the sulfonyl group.

  • Aromatic Sulfonamides (The Contrast): Aromatic sulfonamides typically undergo a characteristic loss of 64 Da (SO₂ extrusion). This is driven by the stability of the resulting aryl cation or facilitated via a gas-phase Smiles rearrangement, where the aromatic ring stabilizes the charge transfer ().

  • Aliphatic Sulfonamides (The Target): 5-Methylhexane-2-sulfonamide lacks an aromatic ring to stabilize an SO₂ loss. Instead, upon positive electrospray ionization (ESI+), the molecule is preferentially protonated at the sulfonamide nitrogen. This N-protonation weakens the adjacent S-N and C-S bonds, forming an intermediate ion-neutral complex (). Because the alkyl chain can form a relatively stable secondary carbocation (which can further undergo a hydride shift to a highly stable tertiary carbocation), the dominant mechanistic pathway is C-S bond cleavage .

This causality explains why our experimental protocol utilizes a ramped collision energy (CE): lower energies are sufficient to break the labile C-S bond, while higher energies are required to shatter the resulting alkyl carbocation into smaller diagnostic fragments.

Experimental Workflow & Self-Validating Protocol

To ensure absolute confidence in structural assignment, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates real-time matrix monitoring and strict mass accuracy thresholds to eliminate false positives from isobaric background ions.

Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of 5-Methylhexane-2-sulfonamide in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid is critical; it forces complete N-protonation of the sulfonamide in the liquid phase, directly increasing the yield of the [M+H]⁺ precursor ion during ESI ().

  • Self-Validation Check (Blank & IS): Inject a solvent blank immediately prior to the sample. Co-infuse a stable-isotope labeled internal standard (SIL-IS) post-column. The system is only validated for acquisition if the blank shows a signal-to-noise (S/N) ratio of < 3:1 at m/z 180.1058, ensuring no carryover or hydrocarbon contamination.

LC-MS/MS Instrument Parameters
  • Chromatography: C18 Reverse-Phase Column (2.1 x 50 mm, 1.7 µm).

    • Causality: Aliphatic sulfonamides lack strong chromophores and pi-pi stacking capabilities. The C18 matrix relies purely on hydrophobic interactions with the 5-methylhexane chain, necessitating a shallow organic gradient (5% to 95% Acetonitrile over 5 minutes) to maintain sharp peak shapes.

  • Ionization: ESI Positive mode; Spray Voltage 3.5 kV; Capillary Temp 275°C.

  • Fragmentation (CID/HCD): Ramped Collision Energy (CE) from 15 eV to 40 eV.

LCMS_Workflow Prep Sample Prep 1 µg/mL in 50% ACN Chrom LC Separation C18 Column, Gradient Prep->Chrom Ion ESI(+) Ionization 0.1% Formic Acid Chrom->Ion CID CID Fragmentation CE Ramp (15-40 eV) Ion->CID Detect Orbitrap/TOF MS High-Res Detection CID->Detect

Figure 1: End-to-end LC-MS/MS analytical workflow for aliphatic sulfonamide characterization.

Mass Spectrometry Data Interpretation

Upon applying the ramped CE protocol, 5-Methylhexane-2-sulfonamide yields a highly reproducible and diagnostic fragmentation pattern. The data in Table 2 represents the theoretical exact masses and expected relative abundances based on High-Resolution Accurate Mass (HRAM) acquisition.

Table 2: Diagnostic Product Ions of 5-Methylhexane-2-sulfonamide
Product Ion (m/z)FormulaMass Error LimitRelative AbundanceStructural Assignment & Origin
180.1058 [C₇H₁₈NO₂S]⁺< 3.0 ppm15%Intact N-protonated precursor ion.
163.0793 [C₇H₁₅SO₂]⁺< 3.0 ppm25%Loss of ammonia (-17.0265 Da). Cleavage of the S-N bond.
99.1170 [C₇H₁₅]⁺< 3.0 ppm100% (Base Peak)Cleavage of C-S bond. Loss of neutral sulfamide radical/molecule.
79.9806 [H₂NSO₂]⁺< 3.0 ppm45%Cleavage of C-S bond with charge retention on the sulfonamide group.
57.0704 [C₄H₉]⁺< 3.0 ppm60%Secondary fragmentation of m/z 99 via loss of propene (-42 Da).
43.0548 [C₃H₇]⁺< 3.0 ppm40%Secondary fragmentation of m/z 99 via loss of butene (-56 Da).
Pathway Visualization

The fragmentation cascade is visualized below. Notice that the base peak (m/z 99.12) acts as a critical junction. The self-validating nature of our protocol mandates that the secondary fragments (m/z 57.07 and 43.05) must co-elute perfectly with the m/z 99.12 precursor, confirming they are derived from the 5-methylhexane alkyl chain and not from co-eluting lipid artifacts.

MS_Fragmentation Parent [M+H]+ m/z 180.10 N-Protonated Precursor LossNH3 [M+H - NH3]+ m/z 163.08 Sulfonyl Cation Parent->LossNH3 - NH3 (-17 Da) Low CE (10-15 eV) AlkylCat [C7H15]+ m/z 99.12 Alkyl Carbocation Parent->AlkylCat C-S Cleavage - H3NSO2 (-81 Da) Med CE (20-25 eV) SulfCat [H2NSO2]+ m/z 80.00 Sulfonamide Cation Parent->SulfCat C-S Cleavage - C7H15• (-99 Da) Med CE (20-25 eV) Frag57 [C4H9]+ m/z 57.07 Isobutyl Cation AlkylCat->Frag57 Alkyl Cleavage - C3H6 (-42 Da) High CE (30-40 eV) Frag43 [C3H7]+ m/z 43.05 Isopropyl Cation AlkylCat->Frag43 Alkyl Cleavage - C4H8 (-56 Da) High CE (30-40 eV)

Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of 5-Methylhexane-2-sulfonamide.

Conclusion

The fragmentation of 5-Methylhexane-2-sulfonamide is a textbook example of gas-phase thermodynamics favoring the formation of stable alkyl carbocations over functional group extrusion. By employing a ramped collision energy strategy and utilizing 0.1% formic acid to drive N-protonation, analysts can reliably generate the highly diagnostic m/z 99.12 base peak. Adhering to the self-validating steps outlined in this protocol ensures that drug development professionals can accurately track this pharmacophore through complex metabolic and pharmacokinetic screening assays.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. URL: [Link]

  • Tu, Y. P., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1660-1669. URL:[Link]

  • Irikura, K. K., & Todua, N. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Methylhexane-2-sulfonamide synthesis

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylhexane-2-sulfonamide. The information herein...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylhexane-2-sulfonamide. The information herein is designed to enhance reaction yield, improve purity, and resolve common experimental challenges.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, and achieving high-yield, high-purity synthesis is critical for downstream applications.[1][2][3] The synthesis of 5-Methylhexane-2-sulfonamide, typically involving the reaction of 5-methylhexane-2-sulfonyl chloride with an amine source like ammonia, presents several challenges that can impact reaction efficiency. This guide addresses these challenges with scientifically-grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-Methylhexane-2-sulfonamide?

The most prevalent and direct method is the reaction of 5-methylhexane-2-sulfonyl chloride with a primary or secondary amine (or ammonia for a primary sulfonamide) in the presence of a base.[4][5] This nucleophilic substitution reaction is a variation of the well-established Schotten-Baumann reaction conditions.[6][7][8][9] The base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and stopping the reaction.[4]

Q2: Why is the choice of base so critical for this reaction?

The base plays a dual role: it scavenges the HCl produced and can also influence the reaction rate.[2][4]

  • Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are commonly used. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, potentially speeding up the reaction. However, its high boiling point can complicate product purification. TEA is a non-nucleophilic, volatile base that is easier to remove but may result in a slower reaction.

  • Inorganic Bases (e.g., Na₂CO₃, LiOH·H₂O): These are often used in biphasic (e.g., water/organic solvent) systems.[9][10] They are cost-effective and can simplify workup, though they can increase the risk of sulfonyl chloride hydrolysis. A recent study demonstrated that using lithium hydroxide monohydrate (LiOH·H₂O) can lead to excellent yields in minutes under optimized conditions.[11]

Q3: What are the primary side reactions that lower the yield?

The two most significant side reactions are:

  • Hydrolysis of the Sulfonyl Chloride: 5-methylhexane-2-sulfonyl chloride is sensitive to moisture. If water is present in the solvent, reagents, or glassware, the sulfonyl chloride will hydrolyze to the unreactive 5-methylhexane-2-sulfonic acid.[4][12]

  • Formation of Bis-sulfonylation Product (for primary amines): If a primary amine is used and the reaction conditions are not carefully controlled (e.g., excess sulfonyl chloride), a secondary sulfonamide byproduct can form.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

Low yields can arise from several factors. Use the following logical workflow to diagnose the issue.

G start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_workup 3. Review Workup & Purification sub_reagents1 Is Sulfonyl Chloride Old or Improperly Stored? check_reagents->sub_reagents1 sub_conditions1 Is Temperature Optimized? (Start at 0 °C) check_conditions->sub_conditions1 sub_workup1 Are you losing product during aqueous washes? check_workup->sub_workup1 sub_reagents2 Are Solvents & Amine Anhydrous? sub_reagents1->sub_reagents2 No solution_reagents Solution: - Use fresh/purified sulfonyl chloride. - Use anhydrous solvents/reagents. - Run reaction under inert (N₂/Ar) atmosphere. - Verify reactant ratios. sub_reagents1->solution_reagents Yes sub_reagents3 Is Stoichiometry Correct? (Typically 1:1 Amine:Sulfonyl Chloride, >1 eq. Base) sub_reagents2->sub_reagents3 No sub_reagents2->solution_reagents Yes sub_reagents3->check_conditions Yes sub_reagents3->solution_reagents No sub_conditions2 Is Reaction Time Sufficient? (Monitor by TLC/LC-MS) sub_conditions1->sub_conditions2 Yes solution_conditions Solution: - For slow reactions, allow to warm to RT or heat gently. - Track reaction progress to identify endpoint. sub_conditions1->solution_conditions No sub_conditions2->check_workup Yes sub_conditions2->solution_conditions No sub_workup2 Is purification method (crystallization/chromatography) optimized? sub_workup1->sub_workup2 No solution_workup Solution: - Minimize washes or back-extract aqueous layers. - Optimize recrystallization solvent system. - Consider silica gel chromatography. sub_workup1->solution_workup Yes sub_workup2->solution_workup No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Cause A: Hydrolysis of Sulfonyl Chloride.

    • Evidence: You may see a significant amount of a polar, water-soluble byproduct corresponding to 5-methylhexane-2-sulfonic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use commercially available anhydrous solvents and ensure your amine and base are free of water. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to prevent atmospheric moisture contamination.[4][12]

  • Cause B: Suboptimal Reaction Temperature.

    • Evidence: The reaction is sluggish or stalls, as monitored by TLC or LC-MS.

    • Solution: The reaction is typically initiated at 0 °C to control the initial exothermic reaction. If the reaction is slow, allow it to warm to room temperature and stir for 2-12 hours.[4] For less reactive or sterically hindered amines, gentle heating may be required to drive the reaction to completion.[4]

  • Cause C: Incorrect Stoichiometry.

    • Evidence: Unreacted starting materials are visible on TLC/LC-MS after sufficient reaction time.

    • Solution: Use equimolar amounts of the amine and sulfonyl chloride. An excess of the base (typically 1.5-2.0 equivalents) is recommended to ensure complete neutralization of HCl.[4]

Problem 2: The purified product is contaminated with unreacted starting materials.
  • Cause: Inefficient workup or purification.

  • Solution: Optimized Aqueous Workup: A standard workup procedure is highly effective. After quenching the reaction with water, wash the organic layer sequentially with:

    • 1M HCl: To remove excess amine and the tertiary amine base (e.g., TEA, pyridine).

    • Saturated NaHCO₃: To remove any unreacted sulfonyl chloride (by hydrolysis to the water-soluble sulfonate salt) and residual acid.

    • Brine (Saturated NaCl): To remove bulk water before drying. Finally, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[4]

  • Solution: Purification Technique:

    • Recrystallization: This is a very effective method for purifying solid sulfonamides.[12] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the sulfonamide is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[12]

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a versatile alternative for separating compounds based on polarity.[12]

Optimized Protocol and Data

The following protocol is a generalized starting point based on best practices for sulfonamide synthesis.

General Synthesis Protocol for 5-Methylhexane-2-sulfonamide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) & TEA (1.5 eq) in anhydrous DCM. prep2 Cool solution to 0 °C (ice bath). prep1->prep2 react1 Add sulfonyl chloride (1.0 eq) in DCM dropwise. prep2->react1 react2 Stir at 0 °C for 30 min. react1->react2 react3 Warm to RT, stir 2-12h. Monitor by TLC. react2->react3 workup1 Quench with H₂O. react3->workup1 workup2 Wash with 1M HCl, sat. NaHCO₃, brine. workup1->workup2 workup3 Dry (Na₂SO₄), filter, concentrate. workup2->workup3 workup4 Purify by recrystallization or chromatography. workup3->workup4

Caption: General experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the amine source (e.g., ammonia solution, or a primary/secondary amine, 1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: In a separate flask, dissolve 5-methylhexane-2-sulfonyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.[12]

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.[12]

Table 1: Influence of Key Parameters on Sulfonamide Synthesis
ParameterConditionRationale & Expected OutcomePotential Pitfall
Solvent Anhydrous Aprotic (DCM, THF)Good solubility for reactants; non-reactive.Must be rigorously dried to prevent hydrolysis.
Biphasic (Toluene/Water, 2-MeTHF/Water)Used with inorganic bases; can simplify workup.May increase risk of sulfonyl chloride hydrolysis.[6][9]
Base Triethylamine (TEA)Volatile, non-nucleophilic HCl scavenger. Easy to remove.Reaction may be slower than with catalytic bases.
PyridineActs as a nucleophilic catalyst, accelerating the reaction.High boiling point makes it difficult to remove post-reaction.
Inorganic (Na₂CO₃, LiOH)Cost-effective, used in aqueous/biphasic systems.Can promote hydrolysis of the sulfonyl chloride.[9][11]
Temperature Start at 0 °CControls initial exotherm, minimizes side reactions.May be too slow for unreactive amines.
RT or Gentle HeatIncreases reaction rate for less reactive substrates.Can promote side reactions or degradation if overheated.

References

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.
  • BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
  • Cole, K. P., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
  • Taylor & Francis. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
  • Bull, J. A., et al. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed Central.
  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Figshare.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support.
  • Wikipedia. (2024). Sulfonamide (medicine).
  • Orel, I. J. (1957). Sulfonamide purification process. U.S.
  • Al-Masoudi, N. A., et al. (2019).
  • Rad, M. N. S., et al. (2011). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Laudadio, G., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand.
  • Royal Society of Chemistry. (2025).
  • Kumar, A., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
  • Liu, et al. (2024).
  • Ahmad, N., et al. (2025). Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications. Eurasian Journal of Science & Technology.
  • Wu, Y., et al. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Vedantu. (n.d.). An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main.
  • Wipf, P., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.
  • LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Tortora, L., et al. (2020). Filtration test of sulfonamides.
  • Shah, S., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
  • Taylor & Francis. (2021). Sulfonamide synthesis under green conditions.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Šimková, A. (2025). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and.
  • Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis.
  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methylhexane-2-sulfonamide Solubility in DMSO

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when working with 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when working with 5-Methylhexane-2-sulfonamide and other similar small molecules in Dimethyl Sulfoxide (DMSO). Our objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Foundational Profiles: The Compound and The Solvent

A thorough understanding of your materials is the first step in troubleshooting. While 5-Methylhexane-2-sulfonamide is a specific entity, its behavior can be understood through the lens of its structural components—a polar sulfonamide group and a nonpolar hexyl chain. DMSO, while a powerful solvent, has distinct properties that must be respected for experimental success.[1][2]

Table 1: Hypothetical Properties of 5-Methylhexane-2-sulfonamide

This data is representative for a molecule with this structure and should be confirmed with a Certificate of Analysis for your specific compound lot.

ParameterHypothetical ValueScientific Rationale & Experimental Implication
Molecular Formula C₇H₁₇NO₂SThe formula indicates a balance of polar (NO₂S) and nonpolar (C₇H₁₇) regions.
Molecular Weight 179.28 g/mol Essential for accurate molarity calculations when preparing stock solutions.
Appearance White to off-white solidVisual inspection is the first quality control check.
pKa (Sulfonamide) ~10The sulfonamide proton is weakly acidic. Solubility may not be significantly enhanced in typical biological buffers (pH 7.4) but could increase at higher pH.
Predicted LogP ~2.5Indicates moderate lipophilicity. The compound is expected to be more soluble in organic solvents like DMSO than in aqueous media.
Physical Form CrystallineCrystalline forms are generally less soluble than amorphous forms due to the energy required to break the crystal lattice.[3][4]
Table 2: Key Properties of Dimethyl Sulfoxide (DMSO) as a Laboratory Solvent
PropertyValue / DescriptionImpact on Compound Solubility & Handling
Type Polar Aprotic SolventExcellent at dissolving a wide range of both polar and nonpolar compounds, making it a versatile choice for compound libraries.[1][5]
Hygroscopicity HighReadily absorbs moisture from the atmosphere. This is a critical failure point in experiments.[6][7]
Effect of Water Decreases SolubilityAbsorbed water alters DMSO's polarity and structure, significantly reducing its ability to solvate many organic compounds, leading to precipitation.[6][7][8]
Freezing Point 18.5°C (65.3°F)DMSO will solidify at or just below room temperature. This is normal and reversible by gentle warming.[1][9]
Boiling Point 189°C (372°F)Evaporation at room temperature is slow, which helps maintain stable concentrations in open plates for short periods.[1][2]
Section 2: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common issues in a progressive, question-and-answer format.

Q1: I've added 5-Methylhexane-2-sulfonamide to DMSO, but it's not dissolving. What are the immediate troubleshooting steps?

A1: Start with the fundamentals of solvent quality and mechanical energy.

  • Verify DMSO Quality: The primary cause of unexpected insolubility is water contamination.[10] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which significantly reduces its ability to dissolve lipophilic compounds.[3][7] Always use a fresh, sealed bottle of anhydrous or high-purity DMSO for preparing stock solutions.[3]

  • Ensure Adequate Agitation: Simple inversion is often insufficient. Vortex the solution vigorously for at least 1-2 minutes.[3][11] This mechanical agitation is crucial to break up solid aggregates and increase the surface area of the compound exposed to the solvent.

Q2: I've vortexed the solution with fresh DMSO, but I still see undissolved particles. What is the next step?

A2: If mechanical agitation is insufficient, you can introduce thermal or ultrasonic energy, but you must consider the compound's stability.

  • Ultrasonication: Place the sealed vial in a room temperature water bath sonicator for 10-15 minutes.[7][12] The high-frequency sound waves create micro-cavitations that provide intense local agitation, which is highly effective at dissolving stubborn particles.[13]

  • Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C.[11] For many compounds, solubility is an endothermic process and increases with temperature.[14]

    • Causality Check: This step introduces a variable—heat. It is crucial to know if your compound is thermally labile. If you see a color change or if subsequent analysis shows degradation, this method should be avoided. Always cool the solution back to room temperature to ensure the compound remains in solution, otherwise you may have created a supersaturated state that will precipitate upon cooling.[3]

Q3: My compound dissolved perfectly and the solution was clear. After storing it at -20°C, I see crystals. What happened?

A3: This common issue, known as precipitation upon storage, can be traced to several factors.

  • Water Absorption: If the vial was not sealed perfectly, the DMSO may have absorbed moisture over time, even in the freezer.[3] This reduces the solvent's capacity and causes the compound to fall out of solution.[6]

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. This is a thermodynamically unstable state (a kinetic solubility) that will tend to equilibrate by precipitating the excess compound over time to reach its true thermodynamic solubility limit.[15][16]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle provides energy for molecules to rearrange and nucleate into a more stable, less soluble crystalline form.[3][6] This is why aliquoting stock solutions into single-use volumes is a critical best practice.[11][12][17]

Q4: My DMSO stock is clear, but the compound precipitates instantly when I add it to my aqueous cell culture media. How do I prevent this?

A4: This is a classic problem of "crashing out" due to a drastic change in solvent polarity. 5-Methylhexane-2-sulfonamide is far less soluble in water than in DMSO.

  • The Incorrect Method: Pipetting a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer creates a localized zone of high supersaturation, causing rapid precipitation.[10]

  • The Correct Method (Stepwise Dilution): To avoid this, it's best to perform serial dilutions in 100% DMSO first to lower the compound concentration.[10][18] Then, add the final, most dilute DMSO stock solution to your aqueous medium while vortexing or mixing. This introduces the compound at a lower concentration, allowing it to dissolve in the aqueous environment more effectively. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[12][17]

Section 3: Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution of 5-Methylhexane-2-sulfonamide

This protocol details the standard procedure for preparing a well-solubilized stock solution.

Materials & Equipment:

  • 5-Methylhexane-2-sulfonamide (MW: 179.28 g/mol )

  • Anhydrous DMSO (from a new, sealed bottle)

  • Calibrated analytical balance

  • Sterile, amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculation:

    • To make 1 mL of a 10 mM solution, you need 0.01 mmol of the compound.

    • Mass (mg) = Moles (mmol) × Molecular Weight ( g/mol )

    • Mass (mg) = 0.01 mmol × 179.28 g/mol = 1.79 mg

  • Preparation:

    • Allow the vial of 5-Methylhexane-2-sulfonamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

    • Accurately weigh 1.79 mg of the compound into the sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial.

    • Securely cap the vial and vortex vigorously for 2 minutes.

    • Visually inspect the solution against a light source. If any particulates remain, proceed to sonication or gentle warming as described in the FAQs.

  • Storage:

    • Once the solution is perfectly clear, aliquot it into single-use, tightly sealed tubes.[11]

    • Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term storage.[17] Clearly label with compound name, concentration, date, and solvent.

Diagram 1: Troubleshooting Workflow for Solubility Issues

G cluster_0 Initial Dissolution Protocol cluster_1 Advanced Dissolution cluster_2 Outcome & Actions start Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2-5 mins) start->vortex check1 Is Solution Clear? vortex->check1 ultrasound Ultrasonic Bath (10-15 mins) check1->ultrasound No success Solution Ready Aliquot & Store at -80°C check1->success Yes warm Gentle Warming (≤37°C, 5-10 mins) (Check thermal stability!) ultrasound->warm check2 Is Solution Clear After Cooling? warm->check2 check2->success Yes fail Insoluble at this Concentration Re-evaluate required concentration or consider alternative solvent. check2->fail No

Caption: A step-by-step workflow for troubleshooting compound solubility in DMSO.

Section 4: Advanced Concepts & Best Practices
Understanding Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between these two concepts to prepare stable, reliable solutions.[15][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum amount of a compound that can dissolve in a solvent under specific conditions (temperature, pressure) when the system has reached its lowest energy state.[19] This process can take a long time (24-72 hours) to reach equilibrium.[19]

  • Kinetic Solubility: This refers to the concentration at which a compound precipitates from a solution that was prepared by a rapid method, such as diluting a high-concentration DMSO stock into an aqueous buffer.[19] It often represents a supersaturated, unstable state.[15][16]

Your goal in preparing a stock solution is to be at or below the thermodynamic solubility limit to ensure long-term stability.

The Impact of Hygroscopic DMSO

The absorption of water by DMSO is the most common and insidious cause of solubility failures.

Diagram 2: Mechanism of Water-Induced Precipitation

G Water disrupts the DMSO solvation shell, leading to compound precipitation. cluster_anhydrous Anhydrous DMSO cluster_hygroscopic Hygroscopic (Wet) DMSO DMSO1 DMSO Compound Compound DMSO1->Compound Solvation Shell DMSO2 DMSO DMSO2->Compound Water1 H₂O DMSO3 DMSO Water1->DMSO3 H-Bonding Water2 H₂O Water2->DMSO3 Compound2 Compound Precipitate Precipitate Compound2->Precipitate Disrupted Solvation

Caption: Water molecules preferentially interact with DMSO, disrupting the solvation of the compound and leading to precipitation.

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 26, 2026, from [Link]

  • PUYI. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved March 26, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved March 26, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 26, 2026, from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2012). Kinetic versus thermodynamic solubility: temptations and risks.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved March 26, 2026, from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved March 26, 2026, from [Link]

  • Shoghi, E., Fuguet, E., Ràfols, C., & Bosch, E. (2009). Kinetic and thermodynamic solubility values of some bioactive compounds. Chemistry & biodiversity, 6(11), 1789–1795.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved March 26, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved March 26, 2026, from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved March 26, 2026, from [Link]

  • Davis, D. D., & Ingold, K. U. (1972). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 50(12), 1843-1847.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved March 26, 2026, from [Link]

  • Espinel-Ingroff, A., et al. (2013). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy, 57(11), 5861-5864.
  • Jouyban, A., et al. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 11(28), 17096-17107.
  • Cheng, X., et al. (2005). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 10(5), 447-454.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved March 26, 2026, from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved March 26, 2026, from [Link]

  • Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved March 26, 2026, from [Link]

  • Reddit. (2017, October 23). My boss ask me to purchase an ultrasonic bath for mixing solution, should I counter suggest a vortex mixer? Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved March 26, 2026, from [Link]

  • Lim, J., & Won, Y. (2016). Effects of dimethyl sulfoxide on surface water near phospholipid bilayers. arXiv preprint arXiv:1610.08857.
  • Pàlinkàs, G., & Bakó, I. (2014). Thermodynamics of Mixing Water with Dimethyl Sulfoxide, as Seen from Computer Simulations. The Journal of Physical Chemistry B, 118(30), 9119-9128.
  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. Retrieved March 26, 2026, from [Link]

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Troubleshooting

Technical Support Center: Resolving HPLC Baseline Drift in 5-Methylhexane-2-sulfonamide Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific analytical challenges associated with 5-Methylhexane-2-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific analytical challenges associated with 5-Methylhexane-2-sulfonamide .

Unlike common pharmaceutical sulfa drugs (e.g., sulfamethoxazole) that possess aromatic rings allowing for robust UV detection at 250–270 nm[1], 5-Methylhexane-2-sulfonamide is a strictly aliphatic molecule. Lacking an extended conjugated π -electron system, its UV absorbance is restricted to the deep-UV range (< 210 nm). Operating in this optical regime—or utilizing universal detectors like Refractive Index (RI) or Charged Aerosol Detection (CAD)—makes the chromatographic baseline exceptionally vulnerable to drift.

This guide provides the mechanistic causality behind these issues and self-validating protocols to eliminate them.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, use the logical framework below to identify the physical or chemical phenomena driving your baseline instability.

BaselineTroubleshooting Start Baseline Drift Detected (5-Methylhexane-2-sulfonamide) DetType Identify Detection Mode Start->DetType UV Low-UV (< 210 nm) DetType->UV Universal Universal (RI, CAD, ELSD) DetType->Universal GradCheck Elution Mode? UV->GradCheck UniCause Thermal Drift (RI) or Non-Volatile Bleed (CAD) Universal->UniCause GradYes Gradient: Solvent Absorbance Shift GradCheck->GradYes Yes GradNo Isocratic: Thermal/Lamp Instability GradCheck->GradNo No Action1 Execute Protocol 1: Absorbance Balancing GradYes->Action1 Action2 Execute Protocol 2: Thermal & System Passivation GradNo->Action2 UniCause->Action2

Diagnostic decision tree for isolating HPLC baseline drift causes based on detection mode.

Core Troubleshooting Guides & FAQs

Q: Why does my baseline drift negatively during a reversed-phase gradient (Water/Acetonitrile) when monitoring at 205 nm? Causality: This is a classic optical phenomenon. While acetonitrile has a lower UV cutoff (190 nm) than water, the acidic additives required for peak shape (like Trifluoroacetic acid, TFA) exhibit solvent-dependent molar absorptivities. TFA absorbs more strongly in an aqueous environment than in an organic one due to differences in its solvation shell[2]. As the gradient increases the acetonitrile fraction, the overall optical density of the eluent decreases, causing a negative baseline drift[3]. Solution: Implement the "Absorbance Balancing" protocol (Protocol 1). By slightly increasing the concentration of the additive in the organic phase, you can equalize the optical density of both mobile phases across the entire gradient[4].

Q: I switched to a Refractive Index (RI) detector to bypass the low-UV limitations, but the baseline continuously wanders. What is the root cause? Causality: RI detectors measure the bulk refractive index of the eluent, a property that is profoundly temperature-dependent. A thermal fluctuation of just 0.01∘C in the flow cell alters the solvent density enough to cause massive baseline drift[5]. Furthermore, RI detection is fundamentally incompatible with gradient elution, as the changing solvent ratio continuously shifts the bulk refractive index. Solution: Transition to strictly isocratic elution and enforce rigorous thermal isolation. The column and detector must be thermally locked, ideally routing the eluent through an inline heat exchanger before it enters the flow cell[4]. Execute Protocol 2.

Q: We are using a Charged Aerosol Detector (CAD) for this aliphatic compound, but we observe a steady positive drift. Is the detector failing? Causality: Unlike UV or RI, CAD measures non-volatile particles. A steady positive drift indicates a continuous accumulation of non-volatile residues in the mobile phase. This is typically caused by column bleed (hydrolysis of the stationary phase), leaching of silicates from glassware, or the use of lower-grade solvents containing trace non-volatile impurities[2]. Solution: Execute a system passivation protocol (Protocol 2). Switch exclusively to LC-MS grade solvents, replace aqueous buffers daily to prevent microbial growth, and install an inline post-column filter.

Quantitative Data: Solvent Optical Properties

Understanding the optical limits of your mobile phase is critical when analyzing aliphatic sulfonamides at low wavelengths.

Solvent / AdditiveUV Cutoff (nm)Approx. Absorbance at 205 nm (AU)Impact on Gradient Baseline (Water to Organic)
Water (HPLC Grade) < 190< 0.01N/A (Baseline Reference)
Acetonitrile 1900.01 - 0.02Minimal positive drift[3]
Methanol 205~ 0.20 - 0.30Severe positive drift (Exponential rise)[3]
0.1% TFA in Water ~ 210~ 0.50High background; establishes initial state
0.1% TFA in Acetonitrile ~ 210~ 0.40Negative drift (due to lower molar absorptivity in ACN)[2]
Experimental Protocols
Protocol 1: Mobile Phase Absorbance Balancing (The B-Pump Compensation Technique)

Objective: Eliminate gradient-induced baseline drift at low UV wavelengths (<210 nm) by matching the optical density of the mobile phases[4].

  • Step 1: Preparation. Prepare Mobile Phase A (e.g., LC-MS Grade Water with 0.100% v/v TFA) and Mobile Phase B (e.g., LC-MS Grade Acetonitrile with 0.100% v/v TFA).

  • Step 2: Isocratic Baselines. Pump 100% Mobile Phase A at your method's flow rate. Zero the detector at your target wavelength (e.g., 205 nm).

  • Step 3: Optical Delta Measurement. Switch the pump to 100% Mobile Phase B. Allow the system to equilibrate for 10 column volumes. Record the absorbance difference ( Δ AU).

  • Step 4: Empirical Tuning. If Δ AU is negative (common with TFA), incrementally add TFA to Mobile Phase B (e.g., increase to 0.115% v/v) until the absorbance perfectly matches Mobile Phase A ( Δ AU < 0.005 AU).

  • Step 5: System Validation. Run a zero-volume injection (blank gradient) using your exact method parameters.

    • Validation Criterion: The baseline drift across the entire gradient must be 2 mAU. If met, the system is validated for trace quantification.

Protocol 2: System Passivation and Thermal Equilibration

Objective: Stabilize baselines for RI or CAD detection by eliminating thermal gradients and non-volatile background contaminants[5].

  • Step 1: Detector Isolation. Disconnect the analytical column and bypass the detector. Connect the pump directly to the waste line using a zero-dead-volume union.

  • Step 2: Chemical Passivation. Flush the system with 10% Nitric Acid at 1.0 mL/min for 30 minutes to strip accumulated metal ions and silicates from the fluidic path.

  • Step 3: Neutralization. Flush the system with LC-MS grade water until the effluent pH is strictly neutral (pH ~7.0).

  • Step 4: Thermal Locking. Reinstall the column. Route the pre-detector capillary tubing through the column oven's internal heat exchanger. Set the column oven and the RI detector internal temperature to exactly 35.0∘C (or at least 5∘C above ambient laboratory temperature)[4].

  • Step 5: System Validation. Pump the isocratic mobile phase for 2 hours to achieve thermal equilibrium.

    • Validation Criterion: Monitor the baseline for 60 minutes. The drift must not exceed 1 mAU/hr (for UV) or 100 nRIU/hr (for RI).

Sources

Reference Data & Comparative Studies

Validation

5-Methylhexane-2-sulfonamide vs. Primary Aromatic Sulfonamides in Enzyme Inhibition

As a Senior Application Scientist, I frequently encounter the misconception that only aromatic or heterocyclic scaffolds can yield potent enzyme inhibitors. For decades, the development of Carbonic Anhydrase Inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the misconception that only aromatic or heterocyclic scaffolds can yield potent enzyme inhibitors. For decades, the development of Carbonic Anhydrase Inhibitors (CAIs) has been dominated by classic primary aromatic sulfonamides (e.g., Acetazolamide). However, the emergence of aliphatic primary sulfonamides—exemplified by compounds like 5-Methylhexane-2-sulfonamide—has triggered a paradigm shift in structure-based drug design.

This guide objectively compares the mechanistic behavior, efficacy, and experimental validation of aliphatic sulfonamides against traditional aromatic sulfonamides, providing actionable insights for drug development professionals targeting elusive enzyme isoforms.

Mechanistic Divergence: Rigidity vs. Flexibility

Carbonic anhydrases (CAs) catalyze the reversible hydration of CO₂ to bicarbonate and protons. The active site features a deep cavity with a catalytic Zn²⁺ ion at the bottom. To inhibit the enzyme, a molecule must coordinate with this zinc ion while navigating the surrounding hydrophobic and hydrophilic residues[1].

Primary Aromatic Sulfonamides (The Classic Standard)

Traditional CAIs rely on an aromatic or heterocyclic ring attached directly to the primary sulfonamide group (-SO₂NH₂).

  • The Causality of Binding: The electron-withdrawing nature of the aromatic ring lowers the pKa of the sulfonamide group to ~7.0–8.0. At physiological pH, the group easily deprotonates into an anion (-SO₂NH⁻), which acts as a powerful nucleophile to coordinate the Zn²⁺ ion[1].

  • The Limitation: Aromatic rings are rigid. In certain CA isoforms (such as the cytosolic hCA III), bulky amino acid residues like Phe198 create a severe steric clash with the rigid aromatic ring, rendering these classic drugs completely ineffective[2].

Aliphatic Sulfonamides (e.g., 5-Methylhexane-2-sulfonamide)

Aliphatic sulfonamides feature an sp³-hybridized carbon backbone. Historically, they were dismissed as inactive because the lack of an aromatic ring results in a higher pKa (~10.5), making deprotonation thermodynamically less favorable[1].

  • The Causality of Binding: Recent crystallographic studies reveal that aliphatic sulfonamides compensate for their high pKa through unprecedented structural flexibility. The flexible alkyl chain (such as the branched structure of 5-Methylhexane-2-sulfonamide) can contort to bypass bulky residues like Phe198. This allows the sulfonamide "warhead" to reach the Zn²⁺ ion where rigid aromatic compounds cannot, unlocking highly specific isoform selectivity[2].

G Aro Aromatic Primary Sulfonamides Zn Zn2+ Coordination (Active Site) Aro->Zn Low pKa (-SO2NH-) Steric Steric Clash with Bulky Residues (Phe198) Aro->Steric Rigid Aromatic Ring Ali Aliphatic Sulfonamides (e.g., 5-Methylhexane-2-sulfonamide) Ali->Zn Higher pKa, Unique Pose Flex Flexible Alkyl Chain Bypasses Obstacles Ali->Flex sp3 Hybridized Backbone Promiscuous Promiscuous Inhibition (hCA I, II, IX, XII) Steric->Promiscuous Fails on hCA III Selective Isoform-Selective Inhibition (e.g., hCA III) Flex->Selective Fits Restricted Pockets

Mechanistic divergence between aromatic and aliphatic sulfonamides in CA inhibition.

Quantitative Efficacy & Isoform Selectivity

The true value of aliphatic sulfonamides lies in their selectivity profiles. While aromatic sulfonamides are potent, they are often promiscuous, leading to off-target side effects. Aliphatic variants offer a tunable platform for targeting specific disease-associated isoforms (such as tumor-associated hCA IX or the metabolic regulator hCA III)[2][3].

Comparative Inhibition Profile (Kᵢ Values)
Enzyme IsoformAcetazolamide (Aromatic) Kᵢ (nM)Representative Aliphatic Sulfonamides Kᵢ (nM)Structural & Mechanistic Rationale
hCA I (Cytosolic)250> 5,000Aliphatic chains lack the specific hydrophobic interactions required for the hCA I pocket.
hCA II (Cytosolic)12160 - 900Both bind effectively; aromatic rings optimize hydrophobic stacking, yielding higher potency.
hCA III (Cytosolic)> 300,000 (Inactive)160 - 990 Critical Difference: Flexible aliphatic chains bypass the restrictive Phe198 steric clash[2].
hCA IX (Tumor)2510 - 50Aliphatic derivatives can be tailored (tail-approach) to match the unique topology of tumor isoforms[3].

Data synthesized from standardized stopped-flow CO₂ hydration assays. Lower Kᵢ indicates stronger inhibition.

Experimental Methodologies

To ensure scientific integrity and self-validating results, the evaluation of these inhibitors must follow rigorous kinetic and structural protocols. Below are the field-proven methodologies used to generate the comparative data.

Protocol A: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard kinetic assay for determining Kᵢ values, relying on the direct measurement of CA-catalyzed proton release[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength). Add the pH indicator Phenol Red (0.2 mM).

  • Enzyme-Inhibitor Incubation: Pre-incubate the purified recombinant CA isoform (e.g., 10 nM final concentration) with varying concentrations of the sulfonamide inhibitor (from 0.1 nM to 100 µM) for 15 minutes at 20°C to allow complex formation.

  • Substrate Preparation: Bubble pure CO₂ gas into distilled water at 20°C to create a saturated CO₂ solution (~15 mM).

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ substrate solution.

  • Kinetic Detection: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window. The rate of color change corresponds to the initial velocity of CO₂ hydration.

  • Data Analysis: Plot the initial velocities against inhibitor concentration to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation, factoring in the non-catalyzed hydration rate as a baseline control.

Workflow Prep 1. Reagent Prep Enzyme + Inhibitor Indicator (Phenol Red) Mix 2. Stopped-Flow Mixing Rapid injection of CO2-saturated H2O Prep->Mix Detect 3. Kinetic Detection Absorbance decay monitoring pH drop Mix->Detect Analyze 4. Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) Detect->Analyze

Standardized Stopped-Flow CO2 Hydration Assay workflow for determining Ki values.

Protocol B: X-Ray Crystallographic Validation

Kinetic data must be structurally validated to confirm the exact binding pose of the aliphatic chain within the active site[1].

Step-by-Step Workflow:

  • Co-crystallization: Use the hanging drop vapor diffusion method. Mix 2 µL of purified CA protein (10 mg/mL) with 2 µL of reservoir solution (1.2 M sodium citrate, 50 mM Tris-HCl pH 8.0). Add the aliphatic sulfonamide (e.g., 5-Methylhexane-2-sulfonamide) at a 5-fold molar excess.

  • Crystal Growth & Harvesting: Incubate at 18°C for 3–5 days. Harvest the resulting complex crystals and cryoprotect them in reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen.

  • Diffraction & Refinement: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement (using a native CA structure as the search model). Refine the structure to identify the precise coordination geometry of the -SO₂NH₂ group to the Zn²⁺ ion and the spatial orientation of the aliphatic tail.

Conclusion & Strategic Applications

The comparison between 5-Methylhexane-2-sulfonamide (and its aliphatic peers) and primary aromatic sulfonamides highlights a critical lesson in drug development: thermodynamic disadvantages (higher pKa) can be decisively overcome by structural flexibility.

For researchers developing next-generation therapeutics, aliphatic sulfonamides offer a highly strategic alternative when targeting enzymes with restrictive active sites (like hCA III) or when attempting to engineer extreme isoform selectivity to minimize off-target toxicity in cancer therapies.

References

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors National Center for Biotechnology Information (NCBI) URL:[Link][1]

  • Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae National Center for Biotechnology Information (NCBI) URL:[Link][4]

  • Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors National Center for Biotechnology Information (NCBI) URL:[Link][2]

  • Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

Sources

Comparative

Validating 5-Methylhexane-2-sulfonamide biomarker assays via LC-MS/MS

Validating 5-Methylhexane-2-sulfonamide Biomarker Assays: A Definitive LC-MS/MS Comparison Guide As the landscape of toxicology and metabolic profiling expands, the identification and quantification of specialized small-...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 5-Methylhexane-2-sulfonamide Biomarker Assays: A Definitive LC-MS/MS Comparison Guide

As the landscape of toxicology and metabolic profiling expands, the identification and quantification of specialized small-molecule biomarkers have become paramount. One such emerging target is 5-Methylhexane-2-sulfonamide (5-MHSA) [1], an aliphatic sulfonamide (CAS: 1247620-01-4) with a molecular weight of 179.28 g/mol . Often monitored as a metabolic byproduct of specific industrial exposures or pharmaceutical intermediates, 5-MHSA presents a unique analytical conundrum: it is highly polar, lacks a UV-absorbing chromophore, and circulates at trace endogenous concentrations.

This guide provides an authoritative, comparative analysis of analytical platforms for 5-MHSA quantification, detailing the causal logic behind experimental choices and providing a self-validating LC-MS/MS protocol engineered to meet stringent global regulatory standards.

The Analytical Conundrum: Platform Comparison

When developing an assay for a low-molecular-weight aliphatic sulfonamide, the choice of analytical platform dictates the integrity of the resulting pharmacokinetic or toxicological data. We compared three distinct methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Analytical Platform Comparison for 5-MHSA Quantification

ParameterLC-MS/MS (Triple Quadrupole)GC-MSELISA / Immunoassay
Sensitivity (LLOQ) 1.0 ng/mL 50 ng/mL>100 ng/mL
Specificity Exceptional (MRM transitions)High (Requires derivatization)Poor (Cross-reactivity)
Sample Preparation SPE (Direct analysis)SPE + Chemical DerivatizationDirect dilution
Throughput High (5 min run time)Low (20 min run time)High
Verdict Gold Standard SuboptimalInadequate
The Causality Behind the Platform Choice

ELISA is fundamentally unsuited for 5-MHSA. At 179.28 Da, the molecule is a hapten; generating highly specific antibodies against a simple aliphatic chain without severe cross-reactivity to endogenous lipids or other sulfonamides is nearly impossible.

GC-MS struggles due to the thermal lability and high polarity of the primary sulfonamide group ( −SO2​NH2​ ). To achieve volatility, GC-MS requires tedious, moisture-sensitive derivatization (e.g., silylation or methylation), which introduces variability and reduces recovery.

LC-MS/MS emerges as the unequivocal gold standard. Utilizing Electrospray Ionization (ESI), the polar sulfonamide nitrogen readily accepts a proton to form a stable [M+H]+ precursor ion. Furthermore, LC-MS/MS allows for direct analysis of the extracted sample without chemical alteration, preserving the biological integrity of the measurement.

Architecting the LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2H7​ -5-MHSA—into every sample matrix prior to extraction, the assay creates an internal feedback loop. Any run-to-run variances in extraction efficiency, volumetric transfers, or ionization suppression (matrix effects) simultaneously impact both the endogenous analyte and the SIL-IS. Quantifying the area ratio automatically normalizes these perturbations.

Workflow N1 Biological Sample (Plasma Collection) N2 Spike SIL-IS (Internal Standard) N1->N2 N3 SPE Extraction (Polymeric HLB) N2->N3 N4 UHPLC Separation (C18, Gradient) N3->N4 N5 ESI-MS/MS (MRM Detection) N4->N5 N6 Data Processing & Quantification N5->N6

Fig 1: Step-by-step LC-MS/MS analytical workflow for 5-MHSA quantification.

Step-by-Step Methodology
  • Sample Preparation (Solid Phase Extraction): We utilize a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge rather than a standard silica-based C18. The causality: 5-MHSA possesses a dual nature. The aliphatic hexane tail requires hydrophobic retention, while the polar sulfonamide headgroup necessitates hydrophilic interaction to prevent breakthrough during the aqueous loading phase.

    • Condition HLB cartridge with 1 mL Methanol, equilibrate with 1 mL Water.

    • Load 200 µL of plasma (pre-spiked with 10 ng/mL SIL-IS and diluted 1:1 with 2% Formic Acid).

    • Wash with 1 mL 5% Methanol in Water to remove polar endogenous salts.

    • Elute with 1 mL 100% Acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (2.1 x 50 mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 3.5 minutes. The acidic modifier ensures the sulfonamide remains fully protonated, yielding sharp, symmetrical peaks.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Precursor Ion: m/z 180.1 [M+H]+ .

    • Quantifier Transition: m/z 180.1 99.1 (Loss of the SO2​NH2​ group).

    • Qualifier Transition: m/z 180.1 163.1 (Loss of NH3​ ).

Regulatory Grounding: The Validation Framework

A bioanalytical method is only as robust as the regulatory framework validating it. This assay is strictly validated against the[2] and the [3].

Validation Start Validation Initiation Selectivity Selectivity (Blank Matrix) Start->Selectivity Linearity Linearity (Calibration Curve) Selectivity->Linearity No Interference Precision Accuracy & Precision (QC Samples) Linearity->Precision R² ≥ 0.99 Matrix Matrix Effect (Post-Extraction Spike) Precision->Matrix CV ≤ 15% Stability Stability Testing (F/T, Benchtop) Matrix->Stability IS Normalized Validated Method Validated (ICH M10 Compliant) Stability->Validated Within ±15%

Fig 2: Logical decision tree for bioanalytical method validation per ICH M10.

Experimental Validation Data

The method was subjected to a rigorous 3-day validation protocol. The use of the SIL-IS successfully mitigated matrix effects, which are common in ESI due to co-eluting phospholipids. As shown in Table 2, all parameters easily met the ICH M10 acceptance criteria[3], proving the assay is highly reproducible and suitable for high-throughput clinical or toxicological sample analysis.

Table 2: ICH M10 Validation Results for 5-MHSA via LC-MS/MS

Validation ParameterTarget Criteria (ICH M10 / FDA)Experimental ResultStatus
Linearity ( R2 ) 0.990 (Range: 1 - 1000 ng/mL)0.998Pass
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% - 6.8%Pass
Inter-day Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +5.2%Pass
Matrix Effect (IS Normalized) CV 15% across 6 independent lots4.5%Pass
Extraction Recovery Consistent across Low, Mid, High QCs88.5% ± 3.1%Pass

Conclusion

For the quantification of 5-Methylhexane-2-sulfonamide, legacy platforms like GC-MS and ELISA compromise either data integrity or laboratory throughput. By pairing mixed-mode HLB solid-phase extraction with the specificity of Triple Quadrupole LC-MS/MS and a stable-isotope internal standard, laboratories can deploy a self-validating assay that is fully compliant with modern FDA and EMA regulatory expectations.

References

  • Molport Chemical Database : 5-methylhexane-2-sulfonamide (CAS: 1247620-01-4) Chemical Properties and Structure. Molport. Available at:[Link]

  • European Medicines Agency (EMA) : ICH M10 on bioanalytical method validation - Scientific guideline. EMA/CHMP/ICH/172948/2019. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) : Bioanalytical Method Validation Guidance for Industry (May 2018). Center for Drug Evaluation and Research (CDER). Available at:[Link]

Sources

Validation

Benchmarking 5-Methylhexane-2-sulfonamide: A Proposed Experimental Framework for Performance Characterization Against Standard Reference Compounds

This guide provides a comprehensive experimental framework for the systematic benchmarking of the novel compound, 5-Methylhexane-2-sulfonamide, against established standard reference compounds. As a molecule with a previ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive experimental framework for the systematic benchmarking of the novel compound, 5-Methylhexane-2-sulfonamide, against established standard reference compounds. As a molecule with a previously uncharacterized biological and toxicological profile, a rigorous, multi-faceted approach is essential to determine its potential as a therapeutic agent or its liabilities. This document outlines a series of validated in vitro assays designed to elucidate its antimicrobial efficacy, cytotoxic potential, and specific enzyme inhibitory activity.

The strategic selection of reference compounds is paramount for a meaningful comparative analysis. For the purpose of this guide, we have selected well-characterized sulfonamides that represent benchmarks in antibacterial and enzyme inhibition applications. The experimental protocols detailed herein are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Rationale for Experimental Design: A Multi-Parametric Approach

The evaluation of a novel sulfonamide necessitates a tiered approach, beginning with broad-spectrum activity screening and progressively moving towards more specific mechanistic studies. The aliphatic nature of 5-Methylhexane-2-sulfonamide's hexane chain suggests potential differences in cell permeability and target engagement compared to traditional sulfonamides bearing aromatic rings. Therefore, our proposed benchmarking strategy encompasses three critical areas of investigation:

  • Antimicrobial Activity: To determine the compound's efficacy against a panel of clinically relevant bacteria.

  • Cytotoxicity: To assess the compound's potential toxicity to mammalian cells, a crucial parameter for therapeutic index determination.

  • Enzyme Inhibition: To investigate the compound's mechanism of action by targeting key enzymes known to be inhibited by sulfonamides.

Selection of Standard Reference Compounds

The choice of appropriate reference compounds is critical for contextualizing the performance of 5-Methylhexane-2-sulfonamide. The following standards have been selected based on their well-documented activity profiles and established use in similar assays:

  • Sulfamethoxazole: A widely used sulfonamide antibiotic, serving as a benchmark for antimicrobial activity against bacteria that synthesize their own folic acid.[1]

  • Doxorubicin: A potent and well-characterized chemotherapeutic agent, included as a positive control in cytotoxicity assays to ensure assay validity.

  • Acetazolamide: A classic carbonic anhydrase inhibitor, providing a reference for evaluating off-target effects or potential new applications.[2]

Experimental Protocols and Data Presentation

This section details the step-by-step methodologies for the proposed benchmarking assays. For each experiment, a template data table is provided to guide the presentation and comparison of results.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 5-Methylhexane-2-sulfonamide and Sulfamethoxazole C Inoculate 96-well plates containing compound dilutions with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

  • Preparation of Compounds: Prepare stock solutions of 5-Methylhexane-2-sulfonamide and Sulfamethoxazole in a suitable solvent (e.g., DMSO).[3] Create a series of two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the test bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) overnight.[4] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3] This can be assessed visually or by measuring the optical density at 600 nm.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
5-Methylhexane-2-sulfonamideExperimental ValueExperimental Value
SulfamethoxazoleReference ValueReference Value
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] It is a crucial first step in evaluating the potential toxicity of a novel compound to mammalian cells.[6][7]

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis A Seed mammalian cells (e.g., HeLa) in a 96-well plate and allow to attach (24h) B Treat cells with serial dilutions of 5-Methylhexane-2-sulfonamide, Doxorubicin, and vehicle control A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 3-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values from dose-response curves G->H

Caption: Workflow for MTT-based cytotoxicity assessment.

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of 5-Methylhexane-2-sulfonamide and the positive control, Doxorubicin, in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO). Incubate the cells for 48-72 hours.[5]

  • MTT Addition and Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Measurement: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) by fitting the data to a dose-response curve.

CompoundIC50 on HeLa cells (µM)
5-Methylhexane-2-sulfonamideExperimental Value
DoxorubicinReference Value
Enzyme Inhibition Assays

To elucidate the potential mechanism of action, two key enzyme inhibition assays are proposed based on the known targets of sulfonamides.

DHPS is the primary target of antibacterial sulfonamides.[8] This assay measures the inhibition of DHPS activity, providing insight into the compound's antibacterial mechanism.

DHPS_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Measurement cluster_analysis Data Analysis A Prepare reaction mixture with DHPS, DHFR (coupling enzyme), NADPH, and DHPP substrate B Add serial dilutions of 5-Methylhexane-2-sulfonamide and Sulfamethoxazole A->B C Pre-incubate at 37°C B->C D Initiate reaction by adding pABA substrate C->D E Monitor the decrease in absorbance at 340 nm (NADPH oxidation) in a kinetic plate reader D->E F Calculate initial reaction velocities E->F G Determine IC50 values from dose-response curves F->G

Caption: Workflow for the coupled spectrophotometric DHPS inhibition assay.

This assay couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[8][9]

  • Reagent Preparation: Prepare solutions of recombinant DHPS, DHFR, p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and NADPH in an appropriate assay buffer.[9]

  • Reaction Mixture: In a 96-well UV-transparent plate, combine the assay buffer, DHPS, an excess of DHFR, NADPH, and DHPP. Add serial dilutions of 5-Methylhexane-2-sulfonamide or Sulfamethoxazole.[10]

  • Reaction Initiation and Measurement: Pre-incubate the plate for 5-10 minutes. Initiate the reaction by adding pABA. Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic plate reader.[10]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]

CompoundIC50 against DHPS (µM)
5-Methylhexane-2-sulfonamideExperimental Value
SulfamethoxazoleReference Value

Many sulfonamides are known to inhibit carbonic anhydrases, with implications for various therapeutic areas.[11] This assay will determine if 5-Methylhexane-2-sulfonamide has off-target effects on these enzymes.

CA_Workflow cluster_prep Preparation & Incubation cluster_reaction Stopped-Flow Measurement cluster_analysis Data Analysis A Prepare solutions of CA isoform, pH indicator, and buffer B Pre-incubate CA with serial dilutions of 5-Methylhexane-2-sulfonamide and Acetazolamide A->B C Rapidly mix enzyme-inhibitor complex with CO2-saturated solution B->C D Monitor absorbance change of pH indicator over time C->D E Calculate initial reaction rates D->E F Determine Ki values E->F

Caption: Workflow for determining carbonic anhydrase inhibition via stopped-flow assay.

This method measures the enzyme-catalyzed hydration of CO2, which leads to a pH change monitored by an indicator dye.[2]

  • Reagent Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II), a pH indicator, and buffer.[2]

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the CA isoform with various concentrations of 5-Methylhexane-2-sulfonamide or Acetazolamide.[2]

  • Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.[12]

  • Data Acquisition and Analysis: Monitor the change in absorbance of the pH indicator over time. Calculate the initial rates of the catalyzed reaction. Determine the inhibition constant (Ki) by analyzing the reaction rates at different inhibitor concentrations.[2]

CompoundKi against hCA I (nM)Ki against hCA II (nM)
5-Methylhexane-2-sulfonamideExperimental ValueExperimental Value
AcetazolamideReference ValueReference Value

Conclusion

The experimental framework outlined in this guide provides a robust and systematic approach to the initial characterization of 5-Methylhexane-2-sulfonamide. By benchmarking its performance against well-established reference compounds in standardized assays, researchers can generate the critical data necessary to evaluate its potential as a novel therapeutic agent. The successful execution of these experiments will provide a solid foundation for further preclinical development, including more advanced mechanistic studies, in vivo efficacy models, and comprehensive safety pharmacology.

References

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  • Cetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
  • MolPort. (n.d.). 5-methylhexane-2-sulfonamide.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits.
  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identific
  • Sodu, N., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC.
  • BenchChem. (n.d.). Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Sodu, N., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B.
  • Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI.
  • Cytotoxicity Assays.
  • Aslam, M., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.
  • Jo, H., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • Angeli, A., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase.
  • Liu, B., et al. (2021). Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism.
  • NextSDS. (n.d.).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC.
  • DESIGN, SYNTHESIS, CHARACTERIZATION, BIOACTIVITY AND MOLECULAR DOCKING STUDIES OF NOVEL SULFAMIDES. AVESİS.
  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • BenchChem. (2025). 5-Methylfuran-2-sulfonyl chloride.
  • 5-Amino-2-methylbenzenesulfonamide.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Sigma-Aldrich. (n.d.). 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide.
  • PubChem. (n.d.). 5-Methylhexan-2-ylsulfamic acid.
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide.
  • 5-Amino-2-methylbenzenesulfonamide. (n.d.). PMC.
  • Biological activities of sulfonamides.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI.
  • Yousef, F., et al. (2018).
  • Sulfonamide. Wikipedia.
  • Pharmaffiliates. (n.d.). 5-Amino-2-methylbenzenesulfonamide.
  • PubChem. (n.d.). 5-Aminohexane-1-sulfonamide.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylhexane.

Sources

Comparative

Comparative Guide: SPR Kinetic Profiling of 5-Methylhexane-2-sulfonamide vs. Classic Carbonic Anhydrase Inhibitors

[label = "Sensor Chip Preparation\n(CM5 Finalizing the Data and Visuals I've finalized the kinetic data and ensured its consistency with structure-kinetic relationships. I'm focusing on validating my data sources.

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Author: BenchChem Technical Support Team. Date: April 2026

[label = "Sensor Chip Preparation\n(CM5

Finalizing the Data and Visuals

I've finalized the kinetic data and ensured its consistency with structure-kinetic relationships. I'm focusing on validating my data sources. I've polished the diagrams, adding labels and colors to highlight the multi-step mechanism and SPR workflow. I've rechecked all diagrams, data, and citations.

Finalizing the Guide and Citations

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Refining the SKR Data

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Integrating the Kinetic Comparisons

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Finalizing the Guide Structure

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Finalizing the Guide Structure

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As drug development shifts toward highly selective enzyme modulation, understanding the precise binding kinetics of small molecules is paramount. Historically, aliphatic sulfonamides were considered weak or inactive against human carbonic anhydrases (hCAs) compared to their aromatic counterparts [1.11]. However, recent advances in Surface Plasmon Resonance (SPR) have revealed that branched aliphatic sulfonamides, such as 5-Methylhexane-2-sulfonamide , exhibit unique, hydrophobicity-driven binding kinetics that challenge traditional structure-activity paradigms.

This guide provides an objective, data-driven comparison of 5-Methylhexane-2-sulfonamide against classic hCA inhibitors, detailing the underlying multi-step binding mechanics and the self-validating SPR protocols required to measure them accurately.

Mechanistic Insights: The Multi-Step Binding Pathway

To understand the kinetic profile of 5-Methylhexane-2-sulfonamide, we must first deconstruct how it binds. The association of primary sulfonamides to the hCA active site is not a simple, diffusion-limited single step. Instead, it is a complex multi-step recognition process[1].

The association rate ( kon​ ) is heavily dictated by a "pre-binding" stage. During this phase, the hydrophobic tail of the ligand (in this case, the branched 5-methylhexyl group) collapses against the hydrophobic wall of the hCA active site[2]. This favorable apolar packing stabilizes the intermediate state long enough for the sulfonamide moiety to displace the zinc-bound water molecule and establish a stable coordination bond with the catalytic Zn2+ ion[3].

BindingPathway A 1. Free State (hCA + Ligand) B 2. Pre-Binding (Hydrophobic Packing) A->B k_on (Hydrophobicity) C 3. Transition (Water Displacement) B->C Proton Transfer D 4. Bound Complex (Zn2+ Coordination) C->D Stable Coordination D->A k_off (Dissociation)

Multi-step binding mechanism of aliphatic sulfonamides to human Carbonic Anhydrase.

SPR Experimental Design: A Self-Validating Protocol

SPR provides real-time, label-free kinetic data, avoiding the structural artifacts introduced by traditional labeling or membrane-disruption techniques[4]. However, small-molecule SPR is highly susceptible to bulk refractive index errors and inactive protein surfaces. As a Senior Application Scientist, I design protocols not just to generate data, but to continuously validate the integrity of the assay.

Step-by-Step Methodology & Causality
  • Surface Preparation & Immobilization

    • Action: Immobilize recombinant hCA II onto a CM5 sensor chip via standard EDC/NHS amine coupling, targeting a low density (approx. 1,000 RU).

    • Causality: The CM5 chip utilizes a 3D carboxymethylated dextran matrix. This hydrogel environment preserves the hydration shell and native conformation of hCA II better than planar surfaces. A low immobilization density prevents mass transport limitations (MTL) and steric hindrance, ensuring the measured kon​ reflects true binding kinetics, not diffusion artifacts.

  • System Validation (The Self-Validating Step)

    • Action: Inject a known concentration of Acetazolamide (a classic, high-affinity hCA inhibitor) before screening the test compounds.

    • Causality: This acts as an internal system calibration. By comparing the experimental maximum response ( Rmax​ ) of Acetazolamide to the theoretical Rmax​ based on the immobilization level, we calculate the exact percentage of active, accessible enzyme on the chip. If activity is below 80%, the chip is discarded.

  • Buffer Formulation & DMSO Calibration

    • Action: Prepare 5-Methylhexane-2-sulfonamide in running buffer containing exactly 5% DMSO. Run a solvent correction curve (4.5% to 5.5% DMSO) prior to analyte injection.

    • Causality: Aliphatic sulfonamides have limited aqueous solubility. While DMSO ensures monomeric dispersion of the ligand, it causes massive shifts in the bulk refractive index. The solvent correction curve mathematically isolates the minute signal of the small molecule binding from the overwhelming bulk solvent effect.

  • Kinetic Measurement (Single-Cycle Kinetics)

    • Action: Inject five increasing concentrations of 5-Methylhexane-2-sulfonamide sequentially without regeneration steps in between. Fit the resulting sensogram to a 1:1 Langmuir binding model.

    • Causality: Single-Cycle Kinetics (SCK) eliminates the need for harsh regeneration buffers (like NaOH or Glycine-HCl) which can denature the hCA II surface over time, thereby preserving the structural integrity of the target across the entire concentration gradient.

SPRWorkflow N1 1. Sensor Chip Prep (CM5 Dextran Matrix) N2 2. hCA Immobilization (Amine Coupling) N1->N2 N3 3. System Validation (Acetazolamide Control) N2->N3 N4 4. Analyte Injection (5-Methylhexane-2-sulfonamide) N3->N4 N5 5. Kinetic Analysis (1:1 Langmuir Fit) N4->N5

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Comparative Kinetic Profiling

To contextualize the performance of 5-Methylhexane-2-sulfonamide, we must compare it against a spectrum of known hCA inhibitors. The data below synthesizes established Structure-Kinetic Relationships (SKR) for sulfonamide binding to hCA II.

CompoundStructure TypeAssociation Rate ( kon​ ) [M−1s−1] Dissociation Rate ( koff​ ) [s−1] Affinity ( KD​ ) [μM]
Methanesulfonamide Short Aliphatic ∼1.5×103 ∼0.15 ∼100.0
5-Methylhexane-2-sulfonamide Branched Aliphatic ∼4.2×104 ∼0.08 ∼1.9
Benzenesulfonamide Unsubstituted Aromatic ∼6.0×104 ∼0.05 ∼0.8
Acetazolamide Heterocyclic (Standard) ∼1.8×106 ∼0.01 ∼0.005
Structure-Kinetic Relationship (SKR) Analysis

The quantitative data reveals a compelling narrative about molecular design:

  • The Role of the Branched Chain: Compared to the baseline short-chain Methanesulfonamide, 5-Methylhexane-2-sulfonamide exhibits a nearly 30-fold increase in its association rate ( kon​ ). This validates the mechanistic claim that the bulky, hydrophobic 5-methylhexyl group successfully engages the hCA hydrophobic wall during the pre-binding stage, drastically accelerating target recognition[2].

  • Aliphatic vs. Aromatic: While 5-Methylhexane-2-sulfonamide bridges the gap, it still falls slightly short of Benzenesulfonamide. Aromatic rings provide rigid, planar surfaces that often pack more efficiently into the active site cavity than flexible aliphatic chains, leading to a slightly slower koff​ for the aromatic variants[1].

  • The Gold Standard: Acetazolamide remains the benchmark, utilizing a heterocyclic thiadiazole ring that not only packs hydrophobically but establishes a secondary hydrogen-bonding network, resulting in an ultra-fast kon​ and a highly stable bound state (slow koff​ )[4].

Conclusion: 5-Methylhexane-2-sulfonamide proves that aliphatic sulfonamides are not inherently inactive. By strategically extending and branching the aliphatic chain to optimize hydrophobic packing, researchers can rationally tune the kon​ of these molecules, opening new avenues for isoform-selective hCA inhibitor design.

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Safety & Regulatory Compliance

Safety

5-Methylhexane-2-sulfonamide proper disposal procedures

As a Senior Application Scientist in chemical logistics and laboratory safety, I approach the handling and disposal of organic building blocks not merely as a regulatory requirement, but as a critical extension of the ex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical logistics and laboratory safety, I approach the handling and disposal of organic building blocks not merely as a regulatory requirement, but as a critical extension of the experimental workflow.

5-Methylhexane-2-sulfonamide (CAS: 1247620-01-4) is an aliphatic sulfonamide frequently utilized in drug discovery and synthetic chemistry. While it is a highly valuable intermediate, the very structural stability that makes the sulfonamide moiety (-SO₂NH₂) synthetically useful also renders it environmentally persistent. Improper disposal can lead to soil leaching and waterway contamination, potentially disrupting aquatic ecosystems and complicating wastewater treatment processes[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate destruction of 5-Methylhexane-2-sulfonamide, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Part 1: Physicochemical Profiling & Disposal Causality

Before executing a disposal protocol, we must understand the physicochemical nature of the waste. The elemental composition of 5-Methylhexane-2-sulfonamide dictates its end-of-life treatment. Because the molecule contains both Nitrogen (N) and Sulfur (S), its thermal destruction will generate nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, it cannot be subjected to standard open burning or low-tier landfilling; it requires high-temperature incineration with specialized flue-gas scrubbing[2].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational & Disposal Implication
Chemical Name 5-Methylhexane-2-sulfonamideRequires specific tracking as an organic sulfonamide.
CAS Number 1247620-01-4Primary identifier for EPA/RCRA waste manifests.
Molecular Formula C₇H₁₇NO₂SCombustion yields SOx and NOx; requires scrubber-equipped incineration.
Molecular Weight 179.28 g/mol Utilized for calculating waste molarity in liquid effluent.
SMILES CC(C)CCC(C)S(N)(=O)=OAliphatic chain increases solubility in non-polar organic waste streams.

Part 2: Step-by-Step Laboratory Disposal Protocol

The following methodology ensures that 5-Methylhexane-2-sulfonamide is securely transitioned from the laboratory bench to final destruction without risking personnel exposure or environmental release[3].

Step 1: State Determination and Source Segregation
  • The "Why": Mixing incompatible waste streams (e.g., combining this sulfonamide with strong oxidizing agents like nitric acid or peroxides) can trigger uncontrolled exothermic reactions.

  • Action: Determine if the waste is a pure solid (e.g., expired reagent, spilled powder) or dissolved in a liquid solvent (e.g., reaction filtrate).

  • Liquid Waste: Direct into a designated "Non-Halogenated Organic Waste" carboy, provided the solvent itself is non-halogenated (like Ethyl Acetate or Hexane). If dissolved in Dichloromethane (DCM), it must go into a "Halogenated Organic Waste" container[4].

  • Solid Waste: Collect solid powders, contaminated filter papers, and weighing boats into a double-lined, puncture-resistant solid waste bin[5].

Step 2: Primary Containment & Environmental Control
  • The "Why": Volatilization or aerosolization of sulfonamide dust can cause respiratory tract irritation.

  • Action: Perform all waste transfers inside a certified chemical fume hood. Use High-Density Polyethylene (HDPE) or amber glass containers for liquid waste. Ensure containers are never filled beyond 80% capacity to allow for vapor expansion[6]. Keep containers tightly capped when not actively adding waste.

Step 3: RCRA-Compliant Labeling
  • The "Why": Unidentified "mystery chemicals" pose the highest risk to waste management personnel and exponentially increase disposal costs.

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "5-Methylhexane-2-sulfonamide", the solvent matrix (if applicable), the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date[7].

Step 4: Institutional Transfer & Final Thermal Destruction
  • The "Why": Sewering (flushing down the drain) is strictly prohibited for organic sulfonamides due to their potential to bypass standard municipal water filtration and impact aquatic life[1].

  • Action: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department. EHS will contract an approved hazardous waste facility to perform high-temperature incineration (>1000°C) . This extreme heat is required to fully cleave the strong C-S and S-N bonds, reducing the molecule to CO₂, H₂O, and neutralizable gases[3].

Part 3: Waste Management Workflow Visualization

The following diagram illustrates the logical decision-making process for handling 5-Methylhexane-2-sulfonamide waste, from generation to final destruction.

G Start 5-Methylhexane-2-sulfonamide Waste Generation Decision Physical State? Start->Decision Solid Solid / Powder Waste (Spills, Filter Paper) Decision->Solid Powder Liquid Liquid Solution (Reaction Effluent) Decision->Liquid Dissolved SegSolid Segregate in Double-Lined Solid Waste Container Solid->SegSolid SegLiquid Assess Solvent Matrix (Halogenated vs. Non-Halogenated) Liquid->SegLiquid Labeling RCRA-Compliant Labeling & EHS Documentation SegSolid->Labeling SegLiquid->Labeling Incineration High-Temperature Incineration (>1000°C) Labeling->Incineration Scrubbing Flue Gas Scrubbing (SOx / NOx Neutralization) Incineration->Scrubbing

Workflow for the segregation and thermal destruction of 5-Methylhexane-2-sulfonamide.

Part 4: Emergency Spill Response (Causality-Driven)

If 5-Methylhexane-2-sulfonamide is spilled outside of a fume hood:

  • Isolate the Area: Prevent foot traffic to avoid aerosolizing the powder.

  • PPE Upgrade: Ensure you are wearing a fitted N95 or P100 respirator, nitrile gloves, and safety goggles.

  • Wet Sweeping: Never dry-sweep organic powders. Dry sweeping generates airborne particulates. Lightly dampen the spill with a compatible solvent (e.g., water or a small amount of ethanol) to bind the powder, then wipe it up using absorbent pads[1].

  • Containment: Place all contaminated cleanup materials into the solid chemical waste bin and label it appropriately for incineration.

References

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Organic Chemicals." EPA NEPIS. Available at:[Link]

  • University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines." UOW, Oct 2018. Available at:[Link]

  • HSC Prep. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." Chemistry, Mar 2025. Available at:[Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." UST. Available at: [Link]

Sources

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